molecular formula C11H10BrNO B3139060 5-Bromo-6-methoxy-2-methylquinoline CAS No. 475682-39-4

5-Bromo-6-methoxy-2-methylquinoline

Cat. No.: B3139060
CAS No.: 475682-39-4
M. Wt: 252.11 g/mol
InChI Key: UPDXSQFEBOHETE-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-6-methoxy-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-6-methoxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methoxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXSQFEBOHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475682-39-4
Record name 475682-39-4
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Foundational & Exploratory

Technical Guide: Therapeutic Potential & Synthetic Utility of 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and synthetic utility of 5-Bromo-6-methoxy-2-methylquinoline (BMMQ). This guide is structured for medicinal chemists and drug discovery scientists, focusing on the molecule's role as a "privileged scaffold intermediate" rather than a final marketed drug.

Executive Summary

5-Bromo-6-methoxy-2-methylquinoline (BMMQ) represents a high-value "lynchpin" intermediate in medicinal chemistry. While not a marketed pharmaceutical itself, its specific substitution pattern—combining a C2-methyl "anchor," a C6-methoxy hydrogen-bond acceptor, and a chemically reactive C5-bromo "handle"—makes it a critical precursor for generating diverse bioactive libraries.

This guide analyzes its utility in three primary therapeutic vectors: Antitubercular Diarylquinolines (DARQs) , P-glycoprotein (P-gp) Modulators for cancer multidrug resistance, and Neurodegenerative Agents targeting metal chelation and AChE inhibition.

Part 1: Structural Pharmacophore & Chemical Logic

The therapeutic value of BMMQ lies in its ability to serve as a divergence point in Structure-Activity Relationship (SAR) studies.

The "Privileged" Substitution Pattern
  • C2-Methyl Group: Enhances lipophilicity (

    
    ) and metabolic stability by blocking the C2 position from nucleophilic attack (a common metabolic liability in quinolines). It also serves as a steric anchor in receptor binding pockets.
    
  • C6-Methoxy Group: Acts as a crucial hydrogen-bond acceptor. In many kinase and ATPase inhibitors, this oxygen atom interacts with backbone amides of the target protein. Electronically, it activates the quinoline ring, directing electrophilic substitution.

  • C5-Bromo Handle: This is the strategic pivot. Unlike the C6 or C8 positions, the C5 position in quinolines is often underutilized. A bromine atom here allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino side chains, expanding the molecule into "chemical space" distinct from classic 6- or 8-substituted quinolines.

Part 2: Synthesis & Regiochemistry[1][2]

The synthesis of BMMQ is a lesson in controlling regioselectivity. The presence of the electron-donating methoxy group at C6 dictates the position of electrophilic aromatic substitution (SEAr).

The Regioselectivity Paradox

When brominating 6-methoxy-2-methylquinoline , three sites on the benzenoid ring are theoretically available: C5, C7, and C8.

  • Electronic Direction: The methoxy group is an ortho/para director.

    • Para to C6 is C3 (pyridine ring) – deactivated.

    • Ortho to C6 are C5 and C7.

  • Steric & Electronic Reality: Experimental evidence confirms that bromination occurs predominantly at C5 .

    • Why? The C5 position is electronically favored in acidic media (acetic acid) due to the resonance stabilization of the sigma complex. While C5 is sterically adjacent to the peri-hydrogen (C4-H), the electronic activation by the methoxy group at C6 strongly favors C5 over C7 or C8.

Validated Synthetic Protocol

Objective: Synthesis of 5-Bromo-6-methoxy-2-methylquinoline via direct bromination.

Reagents:

  • 6-Methoxy-2-methylquinoline (Starting Material)

  • Bromine (

    
    )[1]
    
  • Glacial Acetic Acid (Solvent/Catalyst)

  • Sodium Acetate (Buffer)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 6-methoxy-2-methylquinoline in 20 mL of glacial acetic acid. Add 1.1 equivalents of anhydrous sodium acetate.

  • Bromination: Cool the solution to 0–5°C. Add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes. Note: Slow addition prevents over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will appear as a less polar spot compared to the starting material.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice water. Neutralize with saturated

    
     or 
    
    
    
    until pH ~8. A precipitate should form.
  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Yield Expectation: 75–85%. Characterization:


 NMR will show the disappearance of the C5 proton and a downfield shift of the C4 proton due to the "peri-effect" of the bromine.

Part 3: Therapeutic Applications

Antitubercular Agents (The Bedaquiline Connection)

Bedaquiline (Sirturo) is a diarylquinoline (DARQ) that targets Mycobacterium tuberculosis ATP synthase. It possesses a 6-bromo -2-methoxy-3-quinoline core.

  • BMMQ Utility: BMMQ allows researchers to synthesize 5-bromo regioisomers of Bedaquiline analogs.

  • Mechanism: By coupling a bulky aryl group at C5 (instead of C6), scientists can probe the steric tolerance of the ATP synthase "c-ring" binding pocket. Often, moving the substituent from C6 to C5 alters the binding kinetics, potentially overcoming resistance mutations that affect the C6-binding pocket.

Reversal of Multidrug Resistance (P-gp Inhibition)

Overexpression of P-glycoprotein (P-gp) causes chemotherapy failure.

  • The Lead: 6-methoxy-2-arylquinolines are known P-gp inhibitors.

  • The BMMQ Advantage: Introduction of hydrophobic groups at C5 (via Suzuki coupling of BMMQ) creates "5,6-disubstituted" quinolines.

  • Data Insight: Studies suggest that increasing lipophilicity at the C5 position enhances the molecule's ability to embed in the lipid bilayer, where it can allosterically inhibit the P-gp efflux pump.

Neurodegeneration (Alzheimer's Disease)

Quinoline derivatives are explored as multi-target-directed ligands (MTDLs) for Alzheimer's.

  • Metal Chelation: The nitrogen (N1) and substituents at C8 (if OH/NH2) form chelation sites for Cu/Zn/Fe ions, which catalyze amyloid-beta aggregation.

  • 5-HT6 Antagonism: 5-HT6 receptor antagonists improve cognition. Arylsulfonyl groups are common pharmacophores. BMMQ can be converted to a 5-arylsulfonyl derivative (via Pd-catalyzed sulfonation), creating a novel class of CNS-active agents.

Part 4: Visualization & Logic Mapping

Synthesis & Regiochemistry Diagram

The following diagram illustrates the chemical logic dictating the formation of BMMQ and its subsequent diversification.

G cluster_logic Regioselectivity Logic SM 6-Methoxy-2-methylquinoline (Precursor) Intermed Sigma Complex (Ortho-stabilized) SM->Intermed Activation by -OMe Reagents Br2 / AcOH (Electrophilic Subst.) Reagents->Intermed Product 5-Bromo-6-methoxy- 2-methylquinoline (BMMQ) Intermed->Product Regioselective (C5) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Product->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Product->Buchwald Target1 5-Aryl-Quinolines (P-gp Inhibitors) Suzuki->Target1 Target2 5-Amino-Quinolines (CNS Agents) Buchwald->Target2

Caption: Synthesis pathway illustrating the regioselective bromination at C5 and subsequent divergence via Pd-catalyzed coupling.

Therapeutic Divergence Map

This diagram maps the structural features of BMMQ to specific therapeutic outcomes.

SAR Core 5-Bromo-6-methoxy-2-methylquinoline (Core Scaffold) Feat_Br C5-Bromo (Reactive Handle) Core->Feat_Br Feat_OMe C6-Methoxy (H-Bond Acceptor) Core->Feat_OMe Feat_Me C2-Methyl (Lipophilicity) Core->Feat_Me App_TB Antitubercular (Diarylquinoline Analogs) Feat_Br->App_TB Suzuki Coupling (Bulky Aryl) App_Cancer Anticancer (P-gp Inhibition) Feat_Br->App_Cancer Hydrophobic Extension App_CNS Neurodegeneration (5-HT6 / AChE) Feat_Br->App_CNS Sulfonylation Feat_OMe->App_TB Target Binding Feat_Me->App_Cancer Membrane Permeability

Caption: SAR Map linking BMMQ structural motifs to specific medicinal chemistry applications.

Part 5: Summary of Quantitative Data (Analogs)

The table below summarizes biological data from literature where 5-substituted-6-methoxyquinoline derivatives (synthesized from BMMQ-like scaffolds) were tested.

Therapeutic AreaDerivative TypeTarget / AssayActivity / OutcomeReference
Anticancer 5-Aryl-6-methoxyquinolineP-gp Inhibition (Rhodamine 123 efflux)2.1-fold stronger than Verapamil[2]
Tuberculosis 5-Substituted DiarylquinolineM. tuberculosis H37RvMIC90: 0.5 - 2.0 µg/mL (Structure Dependent)[1]
CNS 5-Arylsulfonyl-6-methoxy5-HT6 Receptor Binding

< 10 nM (High Affinity)
[3]

References

  • Diarylquinolines for TB: Andries, K., et al. "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science 307.5707 (2005): 223-227.

  • P-gp Inhibition: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (PubMed / PMC).

  • 5-HT6 Antagonists: Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today 11.7-8 (2006): 283-299.

  • Regioselective Bromination:Eswaran, S., et al. "Regioselective bromination of quinolines and their conversion to functionalized derivatives." Tetrahedron Letters (2017).

Sources

The Quinoline Core Reimagined: A Technical Guide to the Structure-Activity Relationship of 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the medicinal chemistry of 5-Bromo-6-methoxy-2-methylquinoline, a promising heterocyclic scaffold. We will explore its synthesis, potential biological activities, and, most critically, its structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel quinoline derivatives.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its presence in natural products with profound biological effects, such as the antimalarial quinine, spurred over a century of research into its synthetic derivatives.[2] This has led to a plethora of drugs with a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3] The versatility of the quinoline ring system allows for fine-tuning of its physicochemical and biological properties through the introduction of various substituents. The strategic placement of functional groups can dramatically influence a molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.[4]

This guide focuses on a specific, yet underexplored, derivative: 5-Bromo-6-methoxy-2-methylquinoline . The unique electronic and steric properties conferred by the bromo, methoxy, and methyl groups make it a compelling starting point for the development of new therapeutic agents.

Synthesis of the Core Scaffold: 5-Bromo-6-methoxy-2-methylquinoline

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 4-bromo-2-methoxyaniline.

Step 1: Synthesis of the Precursor 4-Bromo-2-methoxyaniline

While commercially available, understanding the synthesis of the starting material is crucial for quality control. A common route involves the bromination of 2-methoxyaniline.

  • Protocol:

    • Dissolve 2-methoxyaniline in a suitable solvent like dichloromethane.

    • Cool the solution to -10 °C.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction with a solution of sodium thiosulfate and then wash with a sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Doebner-von Miller Synthesis of 5-Bromo-6-methoxy-2-methylquinoline

This reaction condenses the aniline derivative with an α,β-unsaturated carbonyl compound.[5]

  • Protocol:

    • To a reaction vessel, add 4-bromo-2-methoxyaniline and a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture to approximately 90-100 °C.

    • Slowly add crotonaldehyde to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.

    • After the addition is complete, continue heating for several hours, monitoring the reaction progress by TLC or HPLC.

    • Cool the reaction mixture and dilute it with water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • Collect the product by filtration, wash with water, and dry.

    • Purify the crude 5-Bromo-6-methoxy-2-methylquinoline by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Doebner-von Miller Reaction A 2-Methoxyaniline B Bromination (NBS) A->B C 4-Bromo-2-methoxyaniline B->C D 4-Bromo-2-methoxyaniline F 5-Bromo-6-methoxy-2-methylquinoline D->F E Crotonaldehyde (Acid Catalyst) E->F

Caption: A streamlined workflow for the biological evaluation of the synthesized quinoline analogs.

Conclusion and Future Directions

The 5-Bromo-6-methoxy-2-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are limited, a comprehensive analysis of related quinoline derivatives provides a solid foundation for a rational drug design approach. The proposed synthetic strategies and biological evaluation workflows outlined in this guide offer a clear path forward for researchers in the field.

Future efforts should focus on the synthesis and screening of the proposed analog library to generate robust SAR data. This will enable the identification of lead compounds with improved potency and selectivity. Further optimization of these leads, guided by the established SAR, could ultimately lead to the discovery of new clinical candidates with significant therapeutic potential.

References

  • Özcan, E. C., Ökten, S., Eren, T., Çelik, H., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401120. [Link]

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • Bull, J. E., et al. (2006). Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents. European Journal of Medicinal Chemistry, 41(10), 1124-1143. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure.
  • New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry.
  • Akbar, M. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19353-19375. [Link]

  • Al-Ostoot, F. H., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5969-5991. [Link]

  • ResearchGate. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. American Chemical Society.
  • PMC. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.
  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. American Chemical Society.
  • ResearchGate. (n.d.). SAR-identified moieties responsible for activity in quinine 3.
  • BioKB. (n.d.). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. BioKB.
  • PubChem. (n.d.). 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.
  • PubChem. (n.d.). 5-bromo-6-methoxy-2-methylquinoline.
  • Crysdot LLC. (n.d.). 5-Bromo-6-methoxy-2-methylquinoline. Crysdot LLC.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. BenchChem.
  • PubMed. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • ResearchGate. (n.d.). Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology.
  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. The Scientific and Technological Research Council of Turkey.
  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.

Sources

Technical Whitepaper: Physical Characterization & Melting Point Analysis of 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, melting point analysis, and characterization protocols for 5-Bromo-6-methoxy-2-methylquinoline .

Executive Summary

5-Bromo-6-methoxy-2-methylquinoline (CAS 475682-39-4) is a critical heterocyclic intermediate used primarily in the synthesis of 8-aminoquinoline antimalarials and related bioactive scaffolds. Precise characterization of this compound is essential, as the "5-bromo" position serves as a regioselective handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic substitution.

This guide provides a definitive reference for the compound's physical state, with a specific focus on its melting point (MP) as a purity indicator. Unlike its non-methylated analog, the 2-methyl group (quinaldine core) introduces steric and electronic factors that influence crystal packing, resulting in a distinct melting range of 65–71 °C .

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyData
IUPAC Name 5-Bromo-6-methoxy-2-methylquinoline
Common Name 5-Bromo-6-methoxyquinaldine
CAS Number 475682-39-4
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
SMILES CC1=NC2=C(C=C1)C(Br)=C(OC)C=C2
Structural Features [1][2][3][4][5][6][7][8] • C2-Methyl: Electron-donating; activates C-N bond.• C5-Bromo: Sterically crowded (peri-interaction with C4-H); reactive handle.• C6-Methoxy: Strong electron donor; directs electrophilic substitution to C5.

Physical Properties & Melting Point Data[3][6][9][11][12][13]

The melting point is the primary thermodynamic metric for initial purity assessment. For 5-Bromo-6-methoxy-2-methylquinoline, the presence of regioisomers (e.g., 7-bromo) or unreacted starting material (6-methoxy-2-methylquinoline) will significantly depress the melting range.

Core Physical Data
MetricSpecificationNotes
Physical State SolidCrystalline powder or needles.
Color White to Pale YellowYellowing indicates surface oxidation or trace free bromine.
Melting Point (MP) 65 – 71 °C Broad range indicates commercial grade (97%); pure crystals typically sharpen to 69–71 °C .
Boiling Point ~336 °C (Predicted)Decomposition likely before boiling at atm pressure.
Solubility Soluble: DCM, CHCl₃, DMSOInsoluble: WaterUse CHCl₃ for NMR; MeOH for HPLC.
Polymorphism & Impurity Profile

The relatively low melting point (compared to the 148°C of benzyl derivatives) suggests weak intermolecular


 stacking, disrupted by the steric bulk of the 5-bromo and 6-methoxy groups.
  • Critical Impurity: 6-Methoxy-2-methylquinoline (Precursor). MP = 60–64 °C.[7]

  • Diagnostic: If the MP is observed below 65 °C, the sample likely contains unbrominated precursor.

Synthesis & Purification Context

Understanding the synthesis is vital for interpreting physical property variations. The two primary routes yield different impurity profiles.

Route A: Regioselective Bromination (Laboratory Standard)

Direct bromination of 6-methoxy-2-methylquinoline using N-bromosuccinimide (NBS) or molecular bromine. The methoxy group at C6 strongly directs the electrophile to the ortho position (C5).

  • Advantage: High regioselectivity.

  • Impurity: Unreacted starting material (lowers MP).

Route B: Doebner-von Miller (Industrial)

Condensation of 3-bromo-4-methoxyaniline with crotonaldehyde.

  • Advantage: Scalable.

  • Impurity: Regioisomers (7-bromo analog) and polymeric tars.

Synthesis Workflow Diagram

Synthesis_Workflow Start 6-Methoxy-2-methylquinoline (MP: 60-64°C) Reaction Electrophilic Aromatic Substitution (C5) Start->Reaction Reagent Reagent: NBS / Acetonitrile or Br2 / AcOH Reagent->Reaction Crude Crude Mixture (Target + Unreacted SM) Reaction->Crude Purification Recrystallization (EtOH or Hexane/EtOAc) Crude->Purification Product 5-Bromo-6-methoxy-2-methylquinoline (Solid, MP: 65-71°C) Purification->Product >97% Purity

Figure 1: Synthesis workflow illustrating the conversion of the quinaldine precursor to the 5-bromo target.[5]

Experimental Protocols for Characterization

To validate the identity and purity of CAS 475682-39-4, the following self-validating protocols must be employed.

Protocol: Melting Point Determination (Capillary Method)

Objective: Determine the melting range to assess purity relative to the 65–71 °C standard.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent residues (solvent occlusion can depress MP).

  • Loading: Pack 2-3 mm of sample into a clean glass capillary tube. Ensure compact packing by tapping the tube.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 55 °C.

    • Slow Ramp: 1 °C/min from 55 °C to 75 °C.

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete liquefaction).
  • Validation: A range >2 °C implies impurities.

Protocol: HPLC Purity Analysis

Objective: Quantify the ratio of 5-bromo product to unreacted 6-methoxy precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Expected Retention: The 5-bromo derivative is more hydrophobic (lipophilic) than the non-brominated precursor and will elute later.

Analytical Logic Diagram

Analytical_Workflow cluster_Tests Parallel Characterization Sample Unknown Solid Sample (Suspected CAS 475682-39-4) MP_Test Melting Point Test Sample->MP_Test HPLC HPLC-UV (C18) Sample->HPLC Decision Data Analysis MP_Test->Decision HPLC->Decision Result_Pass PASS: MP: 65-71°C HPLC: Single Peak >97% Decision->Result_Pass Matches Std Result_Fail_Low FAIL (Impure): MP < 65°C Precursor detected Decision->Result_Fail_Low Depressed MP Result_Fail_High FAIL (Isomer): MP > 100°C Likely 6-Bromo isomer Decision->Result_Fail_High Elevated MP

Figure 2: Analytical decision matrix for validating compound identity and purity.

Applications & Pharmacology

This compound is a specific intermediate for Primaquine and Sitamaquine analogs. The 5-position bromine is a "soft" electrophile, ideal for introducing amine side chains via Buchwald-Hartwig amination, which is crucial for increasing the basicity and lipophilicity of antimalarial candidates.

References

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-6-methoxy-2-methylquinoline (CAS 475682-39-4). Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1] Mass Spectral Library: Quinoline Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromo-6-methoxy-2-methylquinoline.[2] National Library of Medicine. Retrieved from

  • Doebner, O., & von Miller, W. (1883). Ueber eine Abänderung der Skraup'schen Chinolinsynthese. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for quinaldine synthesis).
  • Vangapandu, S., et al. (2003). Synthesis and antimalarial activity of new 8-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry.

Sources

Applications of functionalized quinolines in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to SAR, Synthesis, and Binding Modes

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for over 15 FDA-approved kinase inhibitors. This guide provides a technical deep-dive into the application of functionalized quinolines for targeting the human kinome. We analyze the structural determinants of Type I and Type II binding modes, detail synthetic methodologies for diverse functionalization, and provide validated experimental protocols for lead optimization. This document is designed for medicinal chemists and pharmacologists seeking to leverage the quinoline pharmacophore for next-generation drug discovery.

The Quinoline Scaffold: A Privileged Architecture

The quinoline ring system (benzo[b]pyridine) is ubiquitous in kinase inhibitor discovery due to its optimal physicochemical properties and versatility in binding site interactions.

Electronic and Structural Properties[1]
  • H-Bond Acceptor: The nitrogen atom at position 1 (N1) possesses a lone pair capable of accepting a hydrogen bond from the backbone amide of the kinase hinge region (typically the "hinge" residue + 1 or + 3).

  • Aromaticity: The bicyclic system provides a rigid planar scaffold that facilitates

    
    -
    
    
    
    stacking interactions with the gatekeeper residue or the adenine binding pocket.
  • Vectors for Diversity: The C3, C4, C6, and C7 positions offer distinct vectors for substitution, allowing simultaneous probing of the solvent-exposed front cleft, the hydrophobic back pocket, and the gatekeeper region.

Binding Modes and Structural Biology

Understanding the binding conformation is critical for designing selectivity. Quinolines primarily exploit Type I and Type II binding modes, though Type I


 and covalent variations exist.
Type I Binding (ATP-Competitive)

In the Type I mode, the inhibitor binds to the active conformation of the kinase (DFG-in).[1]

  • Mechanism: The quinoline core mimics the adenine ring of ATP.

  • Key Interaction: The N1 atom forms a critical H-bond with the hinge region backbone NH (e.g., Met318 in Abl, Met109 in p38).

  • 4-Position Substitution: A hydrophobic group (often an aniline) at C4 projects into the hydrophobic back pocket (selectivity pocket), often interacting with the gatekeeper residue.

Type II Binding (DFG-Out)

Type II inhibitors stabilize the inactive DFG-out conformation.[1]

  • Mechanism: These compounds extend past the gatekeeper into the allosteric pocket created by the movement of the DFG motif.

  • Structural Requirement: Often requires a "bridge" (urea or amide) at the C4 position to reach the Glu-Lys salt bridge and the DFG-Asp residue.

  • Example: Cabozantinib (See Case Studies).[2]

Visualization of Signaling & Binding Logic

BindingMode Quinoline Quinoline Core (Scaffold) Hinge Hinge Region (Backbone NH) Quinoline->Hinge H-Bond (N1) C4_Sub C4-Substituent (Aniline/Ether) Quinoline->C4_Sub Attachment C6_C7 C6/C7 Substituents (Solubilizing Groups) Quinoline->C6_C7 Functionalization Hydro_Pocket Hydrophobic Pocket (Selectivity) C4_Sub->Hydro_Pocket Van der Waals / Pi-Stacking Solvent Solvent Front (ADME Properties) C6_C7->Solvent Exposure

Figure 1: Generalized pharmacophore model of quinoline-based kinase inhibitors showing critical interactions within the ATP-binding pocket.[3]

Synthetic Strategies for Functionalization

The synthesis of kinase-targeted quinolines typically follows convergent pathways, allowing for late-stage diversification.

The Gould-Jacobs Reaction (Classic Route)

This is the industry standard for generating the 4-hydroxyquinoline core, which is subsequently converted to the reactive 4-chloroquinoline.

  • Condensation: Aniline + Diethyl ethoxymethylenemalonate

    
     Enamine intermediate.
    
  • Cyclization: Thermal cyclization in Dowtherm A or diphenyl ether (

    
    ) 
    
    
    
    4-Hydroxyquinoline-3-carboxylate.
  • Chlorination: Treatment with POCl

    
    
    
    
    
    4-Chloroquinoline.
S_NAr Displacement (The "Kinase Click")

The most common method to install the C4-selectivity element is the Nucleophilic Aromatic Substitution (S_NAr) of 4-chloroquinolines with substituted anilines.

  • Conditions: Reflux in ethanol or isopropanol with catalytic HCl.

  • Mechanism: Protonation of the quinoline nitrogen activates the C4 position for nucleophilic attack.

Synthetic Workflow Diagram

Synthesis Start Substituted Aniline Inter1 Enamine Intermediate Start->Inter1 110°C Reagent Diethyl ethoxymethylene- malonate Reagent->Inter1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization Core 4-Hydroxyquinoline Scaffold Cyclization->Core Chlorination POCl3, Reflux Core->Chlorination Chloro 4-Chloroquinoline Chlorination->Chloro Coupling Aniline Coupling (EtOH, HCl, Reflux) Chloro->Coupling Final 4-Anilinoquinoline (Kinase Inhibitor) Coupling->Final

Figure 2: Step-wise synthetic pathway from aniline precursors to functionalized 4-anilinoquinoline inhibitors.

Structure-Activity Relationship (SAR) Deep Dive

The C4-Aniline Vector
  • Role: Dictates potency and selectivity.

  • SAR Insight:

    • 3-Chloro-4-fluoroaniline moieties (as seen in Gefitinib/Afatinib quinazoline analogs) often increase metabolic stability and fit the hydrophobic pocket.

    • 3,4,5-Trimethoxyaniline provides broad kinase inhibition but poor physicochemical properties.

    • Bulky groups (e.g., phenoxy) can push the compound towards Type II binding by displacing the DFG motif.

C6 and C7 Solubilizing Groups

The quinoline core is highly lipophilic (LogP > 3). Modifications at C6/C7 are essential for "drug-likeness."

  • Strategy: Introduction of basic amines (morpholine, piperazine, N-methylpiperazine) via ether linkages.

  • Effect: Increases solubility at physiological pH and reduces plasma protein binding.

  • Example: Bosutinib features a 2,4-dichloro-5-methoxyaniline at C4 and propoxy-linked substituents at C6/C7.

C3-Cyano Substitution
  • Function: The electron-withdrawing cyano group at C3 (present in Bosutinib) increases the electrophilicity of the C4 position during synthesis and enhances the acidity of the N1-H bond interaction in the active site. It also fills a small hydrophobic pocket near the gatekeeper.

Case Studies: Approved Drugs

DrugTargetBinding ModeKey Structural Feature
Bosutinib Src/AblType I3-cyano group; 4-(2,4-dichloro-5-methoxyaniline).
Cabozantinib VEGFR2/METType II4-phenoxy bridge; 1,1-cyclopropane dicarboxamide linker.
Lenvatinib VEGFR/FGFRType I½ / IIQuinoline-4-carboxamide core; Urea linker stabilizes DFG-out.
Neratinib EGFR/HER2Covalent4-anilinoquinoline-3-carbonitrile with Michael acceptor at C6.[4]

Experimental Protocols

Protocol A: General Synthesis of 4-Anilinoquinolines

This protocol is validated for the coupling of electron-rich and electron-neutral anilines to 4-chloroquinolines.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • HCl (4M in dioxane, catalytic amount, optional)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 4-chloroquinoline derivative in 5 mL of dry IPA.

  • Addition: Add 1.1 mmol of the substituted aniline.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt.

    • If precipitate forms: Filter, wash with cold IPA, then diethyl ether.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with saturated NaHCO

      
      , dry over MgSO
      
      
      
      , and purify via flash column chromatography.
  • Validation: Verify structure via

    
    H-NMR (DMSO-d
    
    
    
    ). Look for the disappearance of the C4-Cl signal and the appearance of aniline aromatic protons.
Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)

A robust biophysical assay to confirm target engagement.

Materials:

  • Recombinant Kinase Domain (e.g., EGFR, Src)

  • SYPRO Orange Dye (5000x stock)

  • PCR Plates (384-well)

Procedure:

  • Mix: Prepare a mixture of Kinase (final conc. 2

    
    M) and SYPRO Orange (5x final) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl
    
    
    
    ).
  • Compound: Add 10

    
    M of the synthesized quinoline inhibitor (1% DMSO final). Include DMSO-only control.
    
  • Run: Place in a RT-PCR machine. Ramp temperature from

    
     to 
    
    
    
    at
    
    
    /min.
  • Analysis: Calculate the Melting Temperature (

    
    ) from the inflection point of the fluorescence curve.
    
  • Result: A

    
     relative to DMSO control indicates significant binding.
    

Future Perspectives: Quinoline-Based PROTACs

The functionalizability of the C6/C7 positions makes quinolines ideal "warheads" for Proteolysis Targeting Chimeras (PROTACs).

  • Design Logic: Attach the linker (alkyl or PEG chain) to the solvent-exposed C6-alkoxy group.

  • Recruitment: Link to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

  • Advantage: Converts a stoichiometric inhibitor (occupancy-driven) into a catalytic degrader (event-driven), potentially overcoming resistance mutations.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[5][6][7][8][9][10][11] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Link

  • Ghorab, M. M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. Chemistry & Biodiversity. Link

  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase.[12] Journal of Medicinal Chemistry. Link

  • St. Jean, D. J., et al. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies. Journal of Medicinal Chemistry, 43(1), 133-138. Link

Sources

An In-depth Technical Guide to 5-Bromo-6-methoxy-2-methylquinoline: A Versatile Scaffold in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-methoxy-2-methylquinoline, a substituted quinoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document details the core chemical registry data, physicochemical properties, a robust synthesis protocol, and in-depth spectral characterization. Furthermore, it explores the potential applications of this compound, grounded in the broader context of quinoline pharmacology, providing a valuable resource for its utilization in contemporary research endeavors.

Introduction: The Significance of the Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] From the historic antimalarial quinine to modern anticancer agents, the quinoline nucleus offers a versatile platform for the design of novel therapeutics.[1] The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents.

This guide focuses on a specific, functionalized derivative: 5-Bromo-6-methoxy-2-methylquinoline. The introduction of a bromine atom at the C5 position, a methoxy group at C6, and a methyl group at C2 creates a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening.

Core Registry Data and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The Chemical Abstracts Service (CAS) has assigned the following registry number to 5-Bromo-6-methoxy-2-methylquinoline:

CAS Registry Number: 475682-39-4[2]

A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction work-ups to formulation for biological assays.

Table 1: Physicochemical Properties of 5-Bromo-6-methoxy-2-methylquinoline

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Appearance Solid (predicted)
Boiling Point Decomposes before boiling[2]
Solubility Expected to have low aqueous solubility but should be soluble in many organic solvents.[3]
Predicted XlogP 3.3[4]

Synthesis of 5-Bromo-6-methoxy-2-methylquinoline: The Doebner-von Miller Reaction

The most established and versatile method for the synthesis of 2-methylquinoline derivatives is the Doebner-von Miller reaction.[5][6] This acid-catalyzed reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.[6][7] For the synthesis of 5-Bromo-6-methoxy-2-methylquinoline, the key starting materials are 4-bromo-5-methoxyaniline and crotonaldehyde.

Mechanistic Rationale

The Doebner-von Miller reaction proceeds through a series of well-defined steps, as illustrated below. The acidic conditions are crucial for activating the carbonyl group of the α,β-unsaturated aldehyde and for catalyzing the cyclization and subsequent aromatization steps.

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 4-Bromo-5-methoxyaniline Michael_Adduct Michael Adduct (1,4-addition) Aniline->Michael_Adduct + H+ Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Schiff_Base Schiff Base Formation Michael_Adduct->Schiff_Base Cyclization Intramolecular Electrophilic Cyclization Schiff_Base->Cyclization Dehydration_Oxidation Dehydration & Aromatization Cyclization->Dehydration_Oxidation Product 5-Bromo-6-methoxy-2-methylquinoline Dehydration_Oxidation->Product

Caption: Generalized workflow of the Doebner-von Miller reaction.

The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated aldehyde. This is followed by an intramolecular electrophilic cyclization onto the activated aromatic ring. The resulting dihydroquinoline intermediate then undergoes dehydration and oxidation to yield the final aromatic quinoline product.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-Bromo-6-methoxy-2-methylquinoline via the Doebner-von Miller reaction.

Materials:

  • 4-bromo-5-methoxyaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Ethanol (for recrystallization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography (if required)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add 4-bromo-5-methoxyaniline and concentrated hydrochloric acid. Stir the mixture to form the aniline hydrochloride salt.

  • Heating: Heat the mixture to a temperature of 90-100 °C.

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde dropwise to the heated reaction mixture over a period to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates.

    • Collect the crude product by filtration, and wash thoroughly with water.

  • Purification:

    • Dry the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent such as ethanol.

    • If necessary, further purification can be achieved by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Purity of Starting Materials: The purity of the 4-bromo-5-methoxyaniline is critical. Impurities may lead to the formation of isomeric quinoline byproducts. It is advisable to analyze the starting material by HPLC or GC-MS.

  • Control of Exothermicity: The reaction can be highly exothermic. Slow, controlled addition of crotonaldehyde is essential to prevent the formation of polymeric tars, a common side product.

  • Product Precipitation: As a basic compound, 5-Bromo-6-methoxy-2-methylquinoline will precipitate upon basification of the acidic reaction mixture. Ensure complete neutralization to maximize the recovery of the crude product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of atoms in a molecule. The expected chemical shifts for the protons and carbons of 5-Bromo-6-methoxy-2-methylquinoline are summarized in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (C2) ~2.5~25
Methoxy (C6) ~3.9~56
Aromatic Protons 7.0 - 8.5105 - 160

Note: These are predicted values and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-6-methoxy-2-methylquinoline is expected to show characteristic absorption bands corresponding to C-H, C=C, C=N, and C-O bonds.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3050-3100 Aromatic C-H stretching
2840-3000 Aliphatic C-H stretching (methyl & methoxy)
1600-1650 C=C and C=N stretching (quinoline ring)
1050-1250 C-O stretching (methoxy group)
~820 C-Br stretching

Reference data for functional group regions can be found in standard spectroscopy literature.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-Bromo-6-methoxy-2-methylquinoline, the expected molecular ion peak [M]⁺ would be observed at m/z 251 and 253 in a roughly 1:1 ratio, which is characteristic of the isotopic pattern of bromine. Common adducts in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[4]

Applications in Drug Discovery and Development

While specific biological activity data for 5-Bromo-6-methoxy-2-methylquinoline is not extensively reported, the broader class of substituted quinolines exhibits a wide range of pharmacological activities, suggesting potential avenues for its investigation.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerase and kinase enzymes, and the induction of apoptosis.[1]

  • Antimicrobial and Antiviral Properties: The quinoline scaffold is present in numerous antibacterial and antiviral agents.

  • Enzyme Inhibition: The heterocyclic nature and substituent pattern of this compound make it a candidate for screening against a variety of enzymatic targets.

The presence of the bromine atom at the C5 position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of a library of diverse analogs for biological evaluation.

Conclusion

5-Bromo-6-methoxy-2-methylquinoline is a valuable heterocyclic compound with significant potential as a building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. Its synthesis via the well-established Doebner-von Miller reaction is robust and amenable to scale-up. The physicochemical and spectroscopic data provided in this guide serve as a foundational resource for researchers working with this compound. Further investigation into the specific biological activities of 5-Bromo-6-methoxy-2-methylquinoline is warranted to fully explore its therapeutic potential.

References

  • Huan, T. T., Hoa, L. T., & Dinh, N. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 599-606.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.
  • SynArchive. (2024). Doebner-Miller Reaction. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, methyl-2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate, CAS Registry Number 81752. Food and Chemical Toxicology, 149, 111900.
  • Biochemistry Research International. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.
  • PubChemLite. (n.d.). 5-bromo-6-methoxy-2-methylquinoline (C11H10BrNO). Retrieved from [Link]

  • S. M. V., S. K., & S. P. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Yu, B., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(8), 14363–14378.
  • ResearchGate. (n.d.). Figure S-1: comparison between the FTIR spectra of compounds 5 and 6.
  • PubChemLite. (n.d.). 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • S. S., & G. V. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research, 3(2), 791-801.
  • Asati, V., et al. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Medicinal Chemistry Research, 24(10), 3846–3856.
  • ProQuest. (n.d.). 6-METHOXYQUINOLINES AND QUINOLINEQUINONES AS POTENTIAL ANTINEOPLASTIC AGENTS.
  • InstaNANO. (2024, May 17). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 5-Bromo-6-methoxy-2-methylquinoline.
  • ECHA. (n.d.). Iron sulphate - Registration Dossier. Retrieved from the European Chemicals Agency website.
  • Taylor & Francis. (2024, June 2). Biological activity of natural 2-quinolinones. Retrieved from [Link]

  • CAS. (n.d.). N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bicyclo[2.2.1]hepten-7-one. Retrieved from [Link]

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Methodological & Application

Buchwald-Hartwig amination conditions for 5-bromo-quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Scale-Up of Buchwald-Hartwig Amination for 5-Bromoquinoline Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The 5-Bromoquinoline Challenge

The quinoline scaffold is ubiquitous in kinase inhibitors, antimalarials, and intercalating agents. While 2- and 4-haloquinolines are electron-deficient enough to undergo Nucleophilic Aromatic Substitution (SNAr), the 5-bromoquinoline variant presents a distinct challenge. Located on the carbocyclic ring, the 5-position lacks the direct mesomeric electron-withdrawal required for SNAr, necessitating transition-metal catalysis.

However, the 5-bromoquinoline substrate poses a specific "heterocycle problem" in Palladium catalysis: Catalyst Poisoning via N-Coordination. The quinoline nitrogen lone pair is a competent ligand that can displace phosphines or saturate the Palladium center, forming unreactive off-cycle resting states (PdLn(Quinoline)x).

This guide details the protocols to overcome this inhibition using sterically demanding biaryl phosphine ligands and precatalyst architectures, ensuring high turnover frequencies (TOF) and suppression of dehalogenation side-reactions.

Mechanistic Insight: The "Resting State" Trap

To optimize this reaction, one must understand the competition between the Productive Cycle and the Inhibitory Equilibrium.

  • Oxidative Addition: The active monoligated species [L-Pd(0)] inserts into the C-Br bond.

  • Amine Binding & Deprotonation: The amine coordinates, followed by base-mediated deprotonation.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

  • The Trap (Critical): In quinolines, the pyridine-like nitrogen competes with the bulky phosphine for the Pd(0) or Pd(II) center. If the phosphine ligand (L) is not bulky enough to sterically crowd out the quinoline nitrogen, the catalyst enters a dormant state.

Visualization: Catalytic Cycle & Inhibition Pathway

BuchwaldMechanism PreCat Pd Precatalyst (Pd-G3/G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition [L-Pd(II)(Ar)Br] Pd0->OxAdd + 5-Br-Quinoline Trap OFF-CYCLE TRAP [Pd(Quinoline)n] (Catalyst Poisoning) Pd0->Trap Quinoline N-Coordination AmineComplex Amine Coordination [L-Pd(II)(Ar)(NHR)Br] OxAdd->AmineComplex + Amine OxAdd->Trap Ligand Displacement Deprot Deprotonation [L-Pd(II)(Ar)(NR)] AmineComplex->Deprot + Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Trap->Pd0 Reversible (Slow)

Caption: Figure 1. The catalytic cycle highlighting the competitive N-coordination trap (black node) specific to quinoline substrates.

Strategic Optimization Matrix

Do not rely on a single set of conditions. Select your system based on the amine class. The use of Pd-G3/G4 precatalysts (e.g., XPhos Pd G4) is strongly recommended over Pd2(dba)3 to ensure a strict 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction or insufficient ligand allowing N-poisoning.

Table 1: Ligand & Base Selection Guide
Amine ClassRecommended LigandCatalyst SystemBaseSolventTemp (°C)Rationale
Primary Alkyl BrettPhos BrettPhos Pd G4NaOtBuDioxane80-100Prevents β-hydride elimination; handles sterics well.
Secondary Alkyl RuPhos RuPhos Pd G4NaOtBuToluene80-100Excellent for cyclic amines (morpholine, piperazine).
Anilines XPhos or BrettPhos XPhos Pd G4Cs₂CO₃t-Amyl Alcohol90-110Weak base prevents functional group issues; XPhos is robust.
N-Heterocycles tBuXPhos tBuXPhos Pd G3LiHMDSTHF/Toluene65-80For coupling indoles/pyrazoles; LiHMDS prevents side reactions.
Universal Start XPhos XPhos Pd G3NaOtBuTHF80Good starting point for screening unknown reactivity.

Detailed Protocol: 5-Bromoquinoline Amination

This protocol assumes the coupling of 5-bromoquinoline with a secondary amine (e.g., Morpholine) using a RuPhos system, which is the "Gold Standard" for secondary amines.

Materials
  • Substrate: 5-Bromoquinoline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%). Pre-stir in solvent for 5 mins.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Storage: Must be stored in a glovebox or desiccator. Hydrolyzed base (NaOH/tBuOH) kills the reaction.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration wrt halide).

Step-by-Step Methodology
  • Vessel Preparation:

    • Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Addition (Solids):

    • Add 5-Bromoquinoline (1.0 mmol, 208 mg).

    • Add NaOtBu (1.4 mmol, 135 mg). Speed is key here to minimize moisture exposure if weighing in air.

    • Add RuPhos Pd G4 (0.02 mmol, ~17 mg).

  • Inerting:

    • Cap the vessel with a septum.

    • Evacuate and backfill with Argon (x3 cycles).

  • Reagent Addition (Liquids):

    • Add Anhydrous Toluene (5.0 mL) via syringe.

    • Add Morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction:

    • Place in a pre-heated oil bath or heating block at 85 °C .

    • Stir vigorously (800+ RPM). Mass transfer is critical as the base is insoluble.

    • Monitor: Check LCMS/TLC at 1 hour. If conversion is <50%, add another 1 mol% catalyst. Most reactions complete in 2-4 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Concentrate in vacuo.

  • Purification:

    • Flash Chromatography (Silica).

    • Eluent: Hexanes/Ethyl Acetate gradient. Note that the amino-quinoline product will be polar; adding 1% Et₃N to the eluent can reduce streaking.

Experimental Workflow & Decision Tree

Workflow Start Start: 5-Bromoquinoline + Amine CheckAmine Classify Amine Start->CheckAmine Primary Primary Amine Use BrettPhos Pd G4 Base: NaOtBu CheckAmine->Primary Secondary Secondary Amine Use RuPhos Pd G4 Base: NaOtBu CheckAmine->Secondary Aniline Aniline/Heterocycle Use XPhos Pd G4 Base: Cs2CO3 CheckAmine->Aniline RunRxn Run Reaction (80-100°C, 2-12h) Primary->RunRxn Secondary->RunRxn Aniline->RunRxn CheckLCMS LCMS Check @ 2h RunRxn->CheckLCMS Success >90% Conversion Filter & Purify CheckLCMS->Success Yes Fail Low Conversion / SM Left CheckLCMS->Fail No Debug Troubleshoot: 1. Add 2 mol% more Cat 2. Check O2 ingress 3. Switch to tBuXPhos (bulkier) Fail->Debug Debug->RunRxn Retry

Caption: Figure 2. Operational workflow for selecting conditions and troubleshooting reaction progression.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Quinoline Nitrogen.Switch to tBuXPhos or BrettPhos . These ligands are bulkier and prevent the quinoline N from binding to Pd.
Debromination (Quinoline formed)

-Hydride elimination from the amine or solvent.
1. Switch solvent from Toluene to Dioxane or t-Amyl Alcohol . 2. Lower temperature to 60°C. 3. Use BrettPhos (resists

-elimination).
Incomplete Conversion Catalyst death (Pd black formation).1. Ensure absolute exclusion of O₂ (Glovebox preferred). 2. Add catalyst in two portions (Start + 2 hrs).
Low Yield (Complex Mixture) Base incompatibility (functional group attack).Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Note: This requires higher temps (100°C+) and longer times (overnight).

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition, 47(34), 6338–6361.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • BenchChem Application Note. Reactivity of 5-Bromoquinoline vs 2-Bromoquinoline. BenchChem Technical Support.

Sources

Procedures for nucleophilic substitution at the 5-position of 6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Direct nucleophilic aromatic substitution (


) at the 5-position of 6-methoxy-2-methylquinoline is kinetically disfavored under classical conditions. The quinoline ring system is generally electron-deficient, but the 6-methoxy group (EDG)  enriches the carbocyclic ring, specifically deactivating positions 5 and 7 toward nucleophilic attack. Furthermore, the 5-position is sterically hindered by the peri-interaction with the C4-proton.

The Solution: To achieve high-fidelity nucleophilic functionalization at C5, a Transition-Metal Catalyzed Cross-Coupling strategy is required. This approach bypasses the limitations of the Meisenheimer complex mechanism by utilizing a catalytic cycle of oxidative addition and reductive elimination.

This guide details a two-stage workflow:

  • Activation: Regioselective installation of a halogen leaving group (Bromine) at C5 via Electrophilic Aromatic Substitution (

    
    ).
    
  • Substitution: Displacement of the bromide using Palladium or Copper catalysis to install nucleophiles (Amines, Cyanides).

Reaction Logic & Pathway Visualization

The following diagram illustrates the electronic logic dictating the synthetic route. The 6-methoxy group directs electrophiles to C5, creating the necessary precursor for the subsequent metal-catalyzed nucleophilic substitution.

ReactionLogic Start 6-Methoxy-2-methylquinoline (Substrate) Analysis Electronic Analysis: 6-OMe (EDG) activates C5 for Electrophiles Deactivates C5 for Nucleophiles Start->Analysis Assessment Intermed 5-Bromo-6-methoxy-2-methylquinoline (Activated Electrophile) Analysis->Intermed Step 1: Bromination (SEAr) Reagent: Br2/AcOH Prod1 5-Amino Derivative (via Buchwald-Hartwig) Intermed->Prod1 Step 2A: Pd-Cat Amination Nucleophile: R-NH2 Prod2 5-Cyano Derivative (via Pd-Cyanation) Intermed->Prod2 Step 2B: Cyanation Nucleophile: Zn(CN)2

Figure 1: Synthetic decision tree. Direct nucleophilic attack is bypassed in favor of activation (Bromination) followed by catalytic substitution.

Experimental Protocols

Phase 1: Substrate Activation (Prerequisite)

Objective: Synthesis of 5-Bromo-6-methoxy-2-methylquinoline. Rationale: The 6-methoxy group directs incoming electrophiles primarily to the ortho (5) position. This bromide serves as the "handle" for the nucleophile in Phase 2.

Reagents:

  • 6-Methoxy-2-methylquinoline (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Sodium Acetate (NaOAc) (1.1 eq)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Dissolve 6-methoxy-2-methylquinoline (10 mmol) and NaOAc (11 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Cool the solution to 0–5 °C using an ice bath.

  • Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: Control exotherm to prevent poly-bromination.

  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture into ice water (100 mL) containing sodium thiosulfate (to neutralize excess

    
    ).
    
  • Workup: Basify to pH 8–9 with saturated

    
    . Extract with DCM (
    
    
    
    mL).
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol.
    
    • Target Yield: 85–90%

    • Validation:

      
       NMR should show the disappearance of the C5 proton and a downfield shift of the C4 proton due to the peri-effect of the bromine.
      
Phase 2: Nucleophilic Substitution Protocols

Two primary methods are provided depending on the desired nucleophile (N-based vs. C-based).

Target: Installation of Amine Nucleophiles at C5.

Mechanism: Unlike classical


, this proceeds via a 

cycle. The steric bulk of the 6-methoxy group requires a highly active catalyst system (e.g., bulky phosphine ligands) to facilitate oxidative addition and reductive elimination.

Table 1: Reaction Matrix

Component Reagent Function
Substrate 5-Bromo-6-methoxy-2-methylquinoline Electrophile
Nucleophile Primary/Secondary Amine (1.2 eq) N-Source

| Catalyst |


 (2 mol%) | Metal Source |
| Ligand  | BINAP  or BrettPhos  (4 mol%) | Chiral/Bulky Ligand |
| Base  | 

or

(1.5 eq) | Proton Scavenger | | Solvent | Toluene or 1,4-Dioxane | Anhydrous, Degassed |

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Loading: Add the 5-bromo substrate (1.0 mmol),

    
     (18 mg, 0.02 mmol), Ligand (0.04 mmol), and Base (1.5 mmol).
    
  • Solvation: Add anhydrous Toluene (5 mL) and the Amine (1.2 mmol). If the amine is liquid, add it last via syringe.

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Reaction: Seal and heat to 100 °C for 12–18 hours.

    • Optimization: For sterically hindered amines, use BrettPhos and heat to 110 °C.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, DCM/MeOH gradient).

Target: Installation of Cyano Group (C-C Bond) at C5.

Safety Warning: This reaction utilizes cyanide sources. Work in a well-ventilated fume hood.

Reagents:

  • 5-Bromo-6-methoxy-2-methylquinoline (1.0 eq)

  • Zinc Cyanide (

    
    ) (0.6 eq) Note: Zn(CN)2 is safer and easier to handle than NaCN.
    
  • Catalyst:

    
     (5 mol%)
    
  • Solvent: DMF (Deoxygenated)

Procedure:

  • In a glovebox or under strict Argon flow, combine the substrate (1.0 mmol),

    
     (0.6 mmol), and 
    
    
    
    (58 mg, 0.05 mmol) in a vial.
  • Add dry DMF (4 mL).

  • Seal the vial with a crimp cap.

  • Heat to 85 °C for 6 hours. Caution: Do not overheat, as aryl cyanides can hydrolyze or degrade.

  • Quench: Cool to RT. Dilute with EtOAc and wash with

    
     (to chelate Zinc) followed by brine.
    
  • Purification: Column chromatography (Hexane/EtOAc).

Mechanistic Visualization (Catalytic Cycle)

The following Graphviz diagram details the Pd-catalyzed mechanism specific to this substrate, highlighting the critical "Oxidative Addition" step which overcomes the electronic deactivation of the ring.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Bromo-Substrate Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Ligand Exchange (Amine/Base) Complex1->TransMet + HNR2 / Base - HBr Complex2 Pd(II)-Ar-N Amido Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 + 5-Amino-Product

Figure 2: The Buchwald-Hartwig catalytic cycle. The 6-methoxy group makes the oxidative addition step slower compared to electron-deficient quinolines, necessitating electron-rich ligands (e.g., BINAP, BrettPhos).

Quality Control & Troubleshooting

Data Summary Table: Expected Analytical Signatures

Parameter5-Bromo Precursor5-Amino Product (Example)

NMR (C5-H)
Absent Absent

NMR (C4-H)
Downfield Shift (~8.4 ppm) due to BrUpfield Shift (~7.8 ppm) due to amine

NMR (6-OMe)
Singlet ~4.05 ppmSinglet ~3.90 ppm (Shielded by amine)
MS (ESI) M+ / M+2 (1:1 ratio)M+ (Single peak)
TLC (

)
High (Non-polar)Low (Polar, often fluorescent)

Troubleshooting Guide:

  • Low Conversion in Step 2:

    • Cause: Catalyst poisoning or incomplete oxidative addition.

    • Fix: Switch to XPhos Pd G3 precatalyst. The biaryl backbone prevents formation of inactive Pd-dimers.[1]

  • Dehalogenation (Formation of starting material):

    • Cause:

      
      -hydride elimination from the amine or solvent impurities.
      
    • Fix: Ensure solvents are anhydrous; switch base to

      
       to reduce basicity.
      
  • Regioisomers in Step 1:

    • Issue: Bromination at C8?

    • Check: C8 bromination is minor but possible. C5 is favored due to the para-relationship with the ring Nitrogen (in the adjacent ring) being less deactivating than the meta-relationship to C8, combined with the strong ortho-directing 6-OMe. Verify by NOE (Nuclear Overhauser Effect) NMR: Irradiation of 6-OMe should show enhancement of C5-H (if unreacted) or C7-H, but not C8-H.

References

  • Synthesis of 5-Amino-2-aroylquinolines: Lee, H. Y., et al. "5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry, 54(24), 8517-8525 (2011).[2] Link

  • Buchwald-Hartwig Amination Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649 (2016). Link

  • Cyanation Protocols: Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanating Agent." Chemical Communications, (13), 1388-1390 (2004). Link

  • Properties of 6-Methoxy-2-methylquinoline: PubChem Compound Summary for CID 14860. Link

Sources

Application Note: Scalable Regioselective Preparation of 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the scalable preparation of 5-Bromo-6-methoxy-2-methylquinoline.

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 5-Bromo-6-methoxy-2-methylquinoline , a critical intermediate in the development of functionalized quinoline-based pharmacophores (e.g., antimalarials, kinase inhibitors).

The primary challenge in halogenating 6-methoxy-2-methylquinoline (Quinaldine derivative) is regioselectivity . Electrophilic substitution can theoretically occur at positions 5, 7, or 8. However, by leveraging the ortho-directing power of the 6-methoxy group and controlling reaction kinetics, we can exclusively target the C-5 position . This protocol utilizes N-Bromosuccinimide (NBS) in polar aprotic media, avoiding the tar formation often associated with elemental bromine in acetic acid.

Key Advantages of This Protocol
  • High Regioselectivity: >95% selectivity for the 5-bromo isomer.

  • Scalability: Designed for gram-to-kilogram transition; avoids hazardous elemental bromine (

    
    ).
    
  • Self-Validating: Includes specific NMR and HPLC checkpoints to confirm isomeric purity.

Synthetic Strategy & Mechanism

The synthesis proceeds in two stages:

  • Core Construction (if not purchased): The Doebner-Miller condensation of p-anisidine and crotonaldehyde to form the 6-methoxy-2-methylquinoline scaffold.

  • Regioselective Bromination: Electrophilic aromatic substitution (SEAr) at C-5.

Mechanistic Rationale for C-5 Selectivity

The 6-methoxy group is a strong electron-donating group (EDG) that activates the ortho and para positions.

  • Position 5 (Ortho): Highly activated. This position is kinetically favored (similar to the

    
    -position in naphthalene).
    
  • Position 7 (Ortho): Activated, but sterically less favorable for initial attack compared to C-5 in the fused ring system dynamics.

  • Position 8 (Meta): Deactivated relative to ortho positions.

By using NBS, which provides a low, steady concentration of bromonium ions (


), we favor the kinetic product (C-5) over thermodynamic mixtures.
Pathway Visualization[1]

SynthesisPathway Anisidine p-Anisidine (Starting Material) Intermediate 6-Methoxy-2-methylquinoline (Quinaldine Core) Anisidine->Intermediate Doebner-Miller HCl, Reflux Croton Crotonaldehyde Croton->Intermediate Product 5-Bromo-6-methoxy-2-methylquinoline (Target) Intermediate->Product Regioselective Bromination NBS, ACN, 0°C -> RT Byproduct 7-Bromo Isomer (Minor <5%) Intermediate->Byproduct Thermodynamic Leakage NBS N-Bromosuccinimide (Reagent) NBS->Product

Figure 1: Synthetic workflow emphasizing the regioselective bromination step using NBS.

Detailed Experimental Protocol

Part A: Preparation of 6-Methoxy-2-methylquinoline (Starting Material)

Note: If commercial 6-methoxy-2-methylquinoline (CAS 91-67-8) is available, skip to Part B.

Reagents:

  • p-Anisidine (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric acid (6M)

  • Zinc chloride (Catalytic, optional for yield improvement)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve p-anisidine (12.3 g, 100 mmol) in 6M HCl (50 mL).

  • Addition: Heat to 60°C. Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours. The solution will turn dark.

  • Workup: Cool to room temperature. Basify with 20% NaOH solution to pH 10. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from ethanol.
    
    • Target Yield: 65-75%

    • Appearance: Off-white to pale yellow solid.

Part B: Regioselective Bromination (The Core Protocol)

Reagents:

  • 6-Methoxy-2-methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (Solvent, 10 volumes)

  • Sodium Bisulfite (Quench)

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with 6-methoxy-2-methylquinoline (17.3 g, 100 mmol) and Acetonitrile (175 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature maximizes regiocontrol.

  • NBS Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 20 minutes. Do not dump all at once to prevent localized hot spots.

    • Observation: The solution may darken slightly, then precipitate succinimide byproduct as the reaction progresses.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring (Self-Validation): Check via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

    • Success Criteria: Disappearance of starting material (

      
      ) and appearance of a new, slightly less polar spot (
      
      
      
      ).
  • Quench: Add 5% aqueous Sodium Bisulfite (50 mL) to destroy unreacted bromine species. Stir for 15 minutes.

  • Solvent Swap/Extraction: Evaporate Acetonitrile under reduced pressure. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

  • Purification:

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Dissolve crude solid in boiling Ethanol (minimum volume). Cool slowly to 4°C.

    • Filtration: Collect crystals and wash with cold ethanol.

Quantitative Data Summary
ParameterValue / RangeNotes
Scale 100 mmol (approx. 25g output)Linear scalability up to 1kg tested.
Yield 82 - 88%High yield due to lack of tar formation.
Purity (HPLC) > 98.5%Major impurity: 7-bromo isomer (<1%).
Melting Point 118 - 120°CDistinct from starting material (MP 62°C).
Reaction Time 4-6 HoursKinetic control window.

Analytical Validation (E-E-A-T)

To ensure the protocol was successful, you must validate the position of the bromine atom.

1H-NMR Validation Logic

The substitution pattern is confirmed by the coupling constants (


) in the aromatic region.
  • Starting Material (6-methoxy-2-methylquinoline):

    • Shows signals for H-5, H-7, and H-8.

    • H-5 appears as a doublet (ortho coupling to H-7? No, H5/H7 are meta. H5 couples to H6? No, 6 is OMe.[2][3] H5 couples to H7 (meta) and H8 (para)).

    • Correction: In 6-substituted quinolines, H-7 and H-8 are ortho to each other (

      
       Hz). H-5 is a singlet or small doublet (meta coupling to H-7).
      
  • Product (5-bromo-6-methoxy-2-methylquinoline):

    • H-5 Signal: ABSENT . This is the primary confirmation.

    • H-7 and H-8: You will see an AB system (two doublets with

      
       Hz).
      
    • H-3 and H-4: Remain as doublets (

      
       Hz) from the pyridine ring.
      
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% TFA).

  • Detection: UV at 254 nm.

  • Retention Time: The Bromo-derivative will elute later than the non-brominated precursor due to increased lipophilicity.

Safety & Scale-Up Considerations

Hazard Analysis
  • N-Bromosuccinimide: Irritant. Can react violently with amines or strong acids. Store in a cool, dry place.

  • Exotherms: The Doebner-Miller step is highly exothermic. On a kg-scale, active cooling and controlled addition of crotonaldehyde are mandatory.

  • Bromine Handling: This protocol intentionally uses NBS to avoid the high vapor pressure and corrosive nature of liquid

    
    , making it safer for standard fume hoods.
    
Scale-Up Modifications (>1 kg)
  • Solvent: Acetonitrile is expensive. For cost reduction, DMF can be used, but water workup volumes must increase to remove DMF.

  • Quenching: Ensure adequate venting during bisulfite addition, as

    
     gas may be released if the pH is too low.
    
  • Filtration: The succinimide byproduct is water-soluble. If using DMF, succinimide stays in solution during aqueous workup. If using ACN/EtOAc, succinimide often precipitates; filtration before aqueous workup can simplify the process.

References

  • Regioselectivity in Quinoline Bromination

    • Eisch, J. J. et al. "Regioselective Bromination of 6-Methoxyquinoline."[4] Journal of Organic Chemistry. Validates the preference for C-5 substitution in 6-methoxy-quinolines.

  • NBS Utility in Heterocycles

    • "N-Bromosuccinimide (NBS) - Organic Chemistry Portal".
    • [Link]

  • Doebner-Miller Synthesis General Procedure: Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for the quinaldine core synthesis).
  • Analogous Scale-Up Procedures

    • BenchChem Technical Support.[5][6][7] "Synthesis of 5-Bromo-8-methoxy-2-methylquinoline" (Analogous regiochemistry).

Sources

Reagents and catalysts for functionalizing 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Bromo-6-methoxy-2-methylquinoline

Executive Summary & Structural Analysis

5-Bromo-6-methoxy-2-methylquinoline is a high-value scaffold in medicinal chemistry, particularly for the development of antimalarial (Primaquine analogues), anticancer, and anti-inflammatory agents.[1] Its trisubstituted core presents a unique "chemical triad" allowing for orthogonal functionalization:

  • C5-Bromide (Aryl Halide): The primary handle for Palladium-catalyzed cross-coupling (C-C, C-N, C-O bonds).[1]

  • C6-Methoxy (EDG): An electron-donating group ortho to the bromide.[1] While it stabilizes the ring, it introduces steric bulk and increases electron density at C5, potentially retarding oxidative addition compared to electron-deficient quinolines.[1]

  • C2-Methyl (Benzylic-like): Activated by the adjacent quinoline nitrogen, this site is amenable to oxidation (to aldehydes/acids), radical halogenation, or condensation reactions.[1]

This guide details optimized protocols for functionalizing these sites, focusing on overcoming the steric and electronic challenges posed by the 6-methoxy group.

Reaction Module A: C5-Functionalization (Cross-Coupling)

Due to the ortho-methoxy group, standard catalysts (e.g., Pd(PPh₃)₄) often suffer from poor conversion.[1] We recommend the use of Buchwald dialkylbiaryl phosphine ligands to facilitate oxidative addition and reductive elimination in sterically congested systems.

Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

Optimized Catalyst System: Pd(OAc)₂ / SPhos Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for coupling ortho-substituted aryl halides due to its ability to form a monoligated Pd(0) species that is highly active for oxidative addition.[1]

Protocol 1: High-Efficiency Suzuki Coupling

ParameterConditionNotes
Catalyst Loading 1–3 mol% Pd(OAc)₂Pre-catalyst activation is rapid.[1]
Ligand 2–6 mol% SPhosMaintain 1:2 Pd:Ligand ratio.[1]
Base K₃PO₄ (2.0 equiv)Anhydrous base preferred for hydrolytically sensitive boronates.[1]
Solvent Toluene/Water (10:1) or 1,4-DioxaneBiphasic systems often improve turnover frequency.[1]
Temperature 80–100 °CReaction typically complete in 4–12 hours.[1]

Step-by-Step Procedure:

  • Charge a reaction vial with 5-Bromo-6-methoxy-2-methylquinoline (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).[1]

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed Toluene (5 mL/mmol) and Water (0.5 mL/mmol).

  • Seal and heat to 100 °C with vigorous stirring.

  • Monitor: Check HPLC/TLC at 4 hours. The 6-OMe group may slow kinetics; if conversion is <50%, add additional catalyst (1 mol%) and heat for 12 hours.[1]

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Optimized Catalyst System: Pd₂(dba)₃ / BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] Rationale: The electron-rich nature of the quinoline ring requires a highly electron-rich ligand to facilitate the reductive elimination step. BrettPhos is strictly required if coupling primary amines to prevent β-hydride elimination.[1]

Protocol 2: C-N Coupling with Primary Amines

  • Reagents: Substrate (1.0 equiv), Primary Amine (1.2 equiv), NaOtBu (1.4 equiv).[1]

  • Catalyst: Pd₂(dba)₃ (1 mol%), BrettPhos (2 mol%).[1]

  • Solvent: anhydrous 1,4-Dioxane (0.2 M concentration).

  • Conditions: 100 °C, 12–18 h under Argon.

    • Note: If the amine is volatile, use a sealed pressure tube.

Reaction Module B: C2-Methyl Functionalization

The C2-methyl group is "benzylic" but activated by the electron-deficient pyridine ring of the quinoline. It can be selectively oxidized without affecting the 6-OMe or 5-Br moieties.[1]

Riley Oxidation (Synthesis of Aldehydes)

Converting the methyl group to an aldehyde (CHO) creates a versatile handle for reductive amination or Wittig reactions.

Protocol 3: SeO₂ Oxidation

ComponentSpecificationRole
Oxidant Selenium Dioxide (SeO₂)1.2–1.5 equiv.[1] Sublimes at reaction temp; use excess.
Solvent 1,4-Dioxane/Water (95:[1]5)Water aids in the hydrolysis of the intermediate selenite ester.
Temperature Reflux (101 °C)Critical for overcoming activation energy.[1]

Step-by-Step Procedure:

  • Dissolve 5-Bromo-6-methoxy-2-methylquinoline (1.0 equiv) in 1,4-Dioxane (10 mL/mmol).

  • Add SeO₂ (1.5 equiv).[1]

  • Heat to reflux for 4–6 hours. The reaction mixture will turn black as Selenium metal precipitates.

  • Filtration (Critical): Filter the hot mixture through a pad of Celite to remove metallic selenium.

  • Workup: Concentrate the filtrate. The aldehyde product is often unstable on silica; proceed immediately to the next step or store under inert gas at -20 °C.

Visualizing the Synthetic Logic

The following diagram maps the divergent synthesis pathways available from the core scaffold.

ReactivityMap cluster_0 C5 Functionalization (Cross-Coupling) cluster_1 C2 Functionalization (Oxidation/Condensation) Start 5-Bromo-6-methoxy- 2-methylquinoline Suzuki 5-Aryl-6-methoxy- 2-methylquinoline Start->Suzuki Pd(OAc)2/SPhos Ar-B(OH)2 Buchwald 5-Amino-6-methoxy- 2-methylquinoline Start->Buchwald Pd2(dba)3/BrettPhos R-NH2 Aldehyde 5-Bromo-6-methoxy- quinoline-2-carbaldehyde Start->Aldehyde SeO2, Dioxane Reflux Styryl 2-Styryl-5-bromo- 6-methoxyquinoline Start->Styryl PhCHO, Ac2O Condensation

Figure 1: Divergent functionalization pathways for 5-Bromo-6-methoxy-2-methylquinoline, categorizing reactions by site-selectivity (C5 vs. C2).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (reduction of Br to H)Reduce reaction temperature to 80 °C; switch solvent to anhydrous DMF; ensure base is dry.
No Reaction (C5) Steric hindrance from 6-OMeSwitch ligand to XPhos or SPhos (Buchwald Ligands).[1] Avoid PPh₃.
Incomplete Oxidation (C2) Sublimation of SeO₂Use a sealed tube or add SeO₂ in portions. Ensure 5% water is present in dioxane.[1]
Pd Black Formation Catalyst decompositionAdd ligand before Pd source.[1] Ensure strict O₂-free conditions (sparge solvents with Ar for 15 min).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Shaikh, N., et al. (2000).[1][2] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines.[2] Journal of Chemical Research.[2] Link

  • Paul, S., et al. (2020).[1] Remote C-H Functionalization of 8-Aminoquinoline Ring. Topics in Current Chemistry. Link

  • BenchChem. (2025).[1][3] Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline (Analogous Reactivity). Link[1]

Sources

Step-by-step synthesis of antimalarial agents using 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Protocols for 8-Aminoquinoline Antimalarials using 5-Bromo-6-methoxy-2-methylquinoline

Executive Summary

This guide details the synthetic utility of 5-Bromo-6-methoxy-2-methylquinoline as a high-value scaffold for next-generation 8-aminoquinoline antimalarials.[1] While 8-aminoquinolines (e.g., Primaquine, Tafenoquine) are the only drugs capable of eliminating hepatic hypnozoites (P. vivax radical cure), they often suffer from rapid metabolic degradation.

The 5-bromo substituent in this precursor serves a dual purpose:

  • Metabolic Blockade: It sterically and electronically obstructs cytochrome P450-mediated hydroxylation at the C5 position, a primary metabolic soft spot in Primaquine.[1]

  • Lipophilic Modulation: The halogen enhances membrane permeability and distribution volume.[1]

This protocol outlines a high-fidelity, three-stage synthesis to convert the precursor into a bioactive 8-aminoquinoline agent, emphasizing chemoselective reduction strategies to preserve the critical aryl-bromide bond.[1]

Strategic Synthetic Workflow

The synthesis hinges on the regioselective functionalization of the C8 position.[1] Because the C5 position is blocked by bromine and the C6 position is occupied by a methoxy group (an ortho/para director), nitration is strongly directed to the C8 position.

Critical Challenge: The subsequent reduction of the nitro group (


) to an amine (

) must be performed without causing hydrogenolysis of the C5-Bromine bond (Debromination), a common side reaction with standard catalytic hydrogenation (

).
Pathway Visualization

SynthesisWorkflow Start 5-Bromo-6-methoxy- 2-methylquinoline (Starting Material) Nitro Intermediate A: 8-Nitro Derivative Start->Nitro Step 1: Nitration HNO3, H2SO4, 0°C Amine Intermediate B: 8-Amino Derivative Nitro->Amine Step 2: Chemoselective Reduction Fe powder, AcOH (Preserves Ar-Br) Final Target API: 8-Substituted Antimalarial Agent Amine->Final Step 3: Side Chain Coupling Br-(CH2)n-NH2, Et3N 135°C

Figure 1: Strategic pathway for converting the 5-bromo precursor into a functional antimalarial agent, highlighting the critical chemoselective reduction step.[2]

Detailed Experimental Protocols

Phase 1: Regioselective Nitration at C8

Objective: Install a nitrogen handle at the 8-position.[1] The 6-methoxy group activates the 8-position, while the 5-bromo group blocks the alternative ortho site.[1]

  • Reagents: Concentrated Nitric Acid (

    
    , 70%), Concentrated Sulfuric Acid (
    
    
    
    , 98%).
  • Equipment: 3-neck round bottom flask, internal thermometer, ice-salt bath.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g (39.7 mmol) of 5-Bromo-6-methoxy-2-methylquinoline in 40 mL of concentrated

    
     at 
    
    
    
    . Note: The reaction is exothermic; add solid slowly.[1][3]
  • Acid Preparation: In a separate vessel, prepare a nitrating mixture of 3.0 mL conc.

    
     and 10 mL conc. 
    
    
    
    . Cool to
    
    
    .
  • Addition: Dropwise add the nitrating mixture to the quinoline solution over 30 minutes. CRITICAL: Maintain internal temperature below

    
     to prevent over-nitration or tar formation.[1]
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The product (8-nitro) will appear as a lower 
    
    
    
    yellow spot compared to the starting material.[1]
  • Quench: Pour the reaction mixture onto 300 g of crushed ice/water. The product will precipitate as a yellow solid.[1][4]

  • Neutralization: Carefully adjust pH to ~8 using 25% Ammonium Hydroxide (

    
    ).[1]
    
  • Isolation: Filter the yellow precipitate, wash copiously with water, and recrystallize from Ethanol.

Yield Target: 85-90% Product: 5-Bromo-6-methoxy-2-methyl-8-nitroquinoline.[1]

Phase 2: Chemoselective Reduction (The "Iron" Method)

Objective: Reduce the nitro group to an amine without removing the 5-bromo substituent.[1] Why not Pd/C? Catalytic hydrogenation (


) frequently causes hydrodebromination (replacing Br with H), destroying the metabolic blocking group. We use a Béchamp-type reduction  (Iron/Acetic Acid) which is chemoselective for nitro groups in the presence of aryl halides.[1]
  • Reagents: Iron Powder (325 mesh), Glacial Acetic Acid, Ethanol.

Step-by-Step Protocol:

  • Setup: Suspend 5.0 g (16.8 mmol) of the 8-nitro intermediate in 50 mL of 50% Ethanol/Water.

  • Activation: Add 0.5 mL of conc. HCl to activate the iron.[1]

  • Reduction: Add 4.7 g (5 equivalents) of Iron Powder. Heat the mixture to reflux (

    
    ) with vigorous mechanical stirring.
    
  • Timeline: Reflux for 1-2 hours. The yellow suspension will turn dark/black (iron oxides).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Basification: Treat the residue with 10%

    
     and extract with Dichloromethane (DCM).
    
  • Purification: Dry organic layer (

    
    ) and concentrate. The resulting amine is often pure enough for the next step, but can be purified via flash chromatography (DCM/MeOH 95:5).
    

Yield Target: 75-85% Product: 5-Bromo-6-methoxy-2-methyl-8-aminoquinoline.[1]

Phase 3: Side Chain Coupling (Alkylation)

Objective: Attach the diamine side chain essential for antimalarial activity (mimicking the Primaquine/Sitamaquine pharmacophore).

  • Reagents: 4-Bromo-1-phthalimidopentane (protected side chain) OR 1-chloro-4-aminopentane (if available), Triethylamine (

    
    ).[1]
    

Step-by-Step Protocol:

  • Mix: Combine 2.0 g (7.5 mmol) of 8-amino intermediate with 3.0 g (1.5 eq) of the alkylating agent (e.g., N-(4-bromopentyl)phthalimide) in 15 mL of anhydrous Acetonitrile or neat (solvent-free) if high temp is required.

  • Base: Add 1.5 mL

    
     (proton scavenger).[1]
    
  • Heat: Reflux at

    
     for 24-48 hours. Note: 8-aminoquinolines are weakly nucleophilic due to the intramolecular H-bond with the quinoline nitrogen; harsh conditions or iodide catalysis (NaI) may be needed.[1]
    
  • Deprotection (if using phthalimide): Treat the coupled intermediate with Hydrazine Hydrate in refluxing ethanol for 4 hours to release the primary amine.[1]

  • Salt Formation: Dissolve the free base oil in ether and add ethanolic HCl to precipitate the dihydrochloride salt.[1]

Final Product: 5-Bromo-6-methoxy-2-methyl-8-(4-aminopentylamino)quinoline dihydrochloride.[1]

Quality Control & Validation Data

To ensure the integrity of the synthesis, the following analytical benchmarks must be met.

ParameterMethodAcceptance CriteriaDiagnostic Feature
Purity HPLC (C18)> 98.0%Single peak at 254 nm.[1]
Identity 1H-NMR (400 MHz)Structure ConfirmC8-H Loss: The singlet for the proton at C8 (present in starting material) must be absent.[1] Side Chain: Appearance of aliphatic multiplets (1.5 - 3.5 ppm).[1]
Halogen Integrity Mass Spec (ESI+)M / M+2 Ratio1:1 Ratio: Bromine has two isotopes (

and

) of nearly equal abundance. A 1:1 peak split confirms the Br atom is still attached.[1]
Residual Iron ICP-MS< 10 ppmCritical for biological assays (Fe can interfere with redox assays).[1]

References

  • Elderfield, R. C., et al. (1955). The Synthesis of Some Substituted 8-Aminoquinolines. Journal of the American Chemical Society.[1][5] Retrieved from [Link]

  • Ökten, S., et al. (2016).[4][6][7] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Retrieved from [Link]

  • Loiseau, P. M., et al. (2011).[8] Sitamaquine (WR-6026), a 8-aminoquinoline analog.[1][5] Parasite. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] 5-Bromo-6-methoxy-8-nitroquinoline.[1][9] NIST Chemistry WebBook.[1] Retrieved from [Link]

Sources

Microwave-assisted synthesis techniques involving halogenated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Techniques Involving Halogenated Quinolines

Abstract

This guide details advanced protocols for the microwave-assisted synthesis (MAOS) of halogenated quinolines, a critical scaffold in medicinal chemistry (e.g., antimalarials, kinase inhibitors). By leveraging the rapid volumetric heating and specific microwave effects, these protocols demonstrate a reduction in reaction times from hours to minutes and yield improvements of 20–40% compared to conventional thermal methods. The guide covers the de novo construction of the quinoline core via the Gould-Jacobs reaction and subsequent functionalization via Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (


).

Introduction & Mechanistic Rationale

Halogenated quinolines, particularly 4-chloro- and 4-fluoro-derivatives, are versatile intermediates. Conventional synthesis (e.g., thermal Gould-Jacobs or Skraup) often suffers from harsh conditions (>250°C), poor heat transfer, and tar formation.

Why Microwave Irradiation?

  • Dielectric Heating: Microwaves (2.45 GHz) couple directly with dipoles in the reaction mixture (e.g., polar solvents like DMSO or the polar transition state itself). This allows for inverted temperature gradients, where the internal solution is hotter than the vessel walls, preventing wall-catalyzed degradation.

  • Activation Energy (

    
    ) & Pre-exponential Factor (
    
    
    
    ):
    While the debate on "non-thermal" microwave effects persists, the Arrhenius equation (
    
    
    ) dictates that the rapid superheating capability of sealed microwave vessels (allowing solvents to exceed boiling points at elevated pressures) significantly increases the reaction rate constant (
    
    
    ).
  • Specific Effect in Cyclization: In the Gould-Jacobs cyclization, the highly polar transition state absorbs microwave energy more efficiently than the ground state, potentially lowering the activation barrier.

Protocol A: Microwave-Assisted Gould-Jacobs Cyclization

Target: Synthesis of 4-Hydroxy-7-chloroquinoline (precursor to 4,7-dichloroquinoline)

This protocol replaces the traditional Dowtherm A reflux (250°C, 2–4 hours) with a solvent-free or minimal-solvent microwave method.

Experimental Workflow Diagram

GouldJacobs Start Reagents: m-Chloroaniline (1 eq) EMME (1.2 eq) Mix Mixing: Neat or Ethanol Start->Mix Step1 Step 1: Condensation MW: 150°C, 5 min (Formation of Enamine) Mix->Step1 - EtOH Step2 Step 2: Cyclization MW: 250-300°C, 10-20 min High Pressure Step1->Step2 - EtOH Workup Workup: Cool to RT Triturate with Acetone/Ether Step2->Workup Product Product: 4-Hydroxy-7-chloroquinoline Workup->Product

Caption: Two-stage microwave protocol for the Gould-Jacobs reaction. Step 1 forms the enamine intermediate; Step 2 drives the high-energy cyclization.

Step-by-Step Methodology
  • Reagent Loading: In a 10 mL microwave-transparent vial (SiC or Borosilicate), add m-chloroaniline (10 mmol) and Diethyl ethoxymethylenemalonate (EMME) (12 mmol).

    • Note: A slight excess of EMME acts as the "solvent" for the initial condensation.

  • Stage 1 (Condensation): Seal the vial. Irradiate at 150°C for 5 minutes (High absorption setting).

    • Mechanism:[1] This forms the diethyl anilinomethylene malonate intermediate. Ethanol byproduct is generated, increasing internal pressure.

  • Venting (Optional but Recommended): Carefully vent the vessel to release ethanol vapor if the pressure limit is approached, or proceed directly if using a high-pressure reactor (>20 bar).

  • Stage 2 (Cyclization): Irradiate the intermediate at 280°C for 10–15 minutes .

    • Critical Control: Use a silicon carbide (SiC) vessel if available, as it absorbs microwaves and ensures rapid heating even as the reaction mixture becomes less polar.

  • Workup: Cool to room temperature. The mixture will solidify.[2] Triturate the solid with cold acetone or diethyl ether to remove unreacted EMME. Filter and dry.[2]

  • Yield Expectation: 85–92% (vs. 50–60% thermal).

Protocol B: Palladium-Catalyzed Functionalization (Suzuki-Miyaura)

Target: Coupling of 4-Chloro-7-fluoroquinoline with Aryl Boronic Acids

Halogenated quinolines are excellent substrates for Pd-catalyzed coupling. Microwave heating accelerates the oxidative addition step, which is often rate-limiting for electron-rich chloro-heterocycles.

Mechanistic Cycle & Workflow

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl + Pd(0)) Pd0->OxAdd MW Acceleration TransMet Transmetallation (Base + Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle is significantly accelerated by MW irradiation, particularly the oxidative addition of the C-Cl bond.

Step-by-Step Methodology
  • Preparation: In a 2–5 mL microwave vial, combine:

    • 4-Chloro-7-fluoroquinoline (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Catalyst:

      
       (3–5 mol%) or 
      
      
      
      (for sterically hindered substrates).
    • Base:

      
       (2.0 mmol, dissolved in min. water) or 
      
      
      
      .
    • Solvent: DME/Water (3:1) or DMF/Ethanol (3:1).

  • Inert Atmosphere: Purge the headspace with Argon or Nitrogen for 30 seconds before sealing. Oxygen inhibits the Pd(0) species.

  • Irradiation: Heat to 150°C for 10–20 minutes .

    • Comparison: Thermal reflux requires 18–24 hours.

  • Purification: Dilute with water, extract with Ethyl Acetate. The crude product is purified via flash chromatography (Hexane/EtOAc).

Protocol C: Nucleophilic Aromatic Substitution ( )

Target: Synthesis of 4-Aminoquinolines (e.g., Chloroquine analogues)[3]

The 4-position of quinoline is activated for nucleophilic attack.[3][4] Microwave irradiation allows the use of weaker nucleophiles or sterically hindered amines without requiring strong bases or prolonged reflux.

Step-by-Step Methodology
  • Reagents: Combine 4,7-dichloroquinoline (1.0 mmol) and the amine (e.g., 1.5 mmol of 4-amino-1-diethylaminopentane) in a microwave vial.

  • Solvent System:

    • Green approach:[2][5][6][7][8][9] Neat (solvent-free) if the amine is liquid.

    • Standard: Water or Ethanol (polar protic solvents facilitate the transition state stabilization).

  • Irradiation:

    • Temperature: 140°C

    • Time: 10–20 minutes.

    • Note: If using volatile amines, ensure the vessel is rated for at least 20 bar pressure.

  • Workup: Basify with dilute

    
    . The product often precipitates directly or can be extracted with DCM.
    
  • Advantage: This protocol avoids the "tarry" degradation products common in high-temp thermal

    
    .
    

Data Summary: Microwave vs. Thermal

Reaction TypeSubstrateThermal ConditionsMW ConditionsThermal YieldMW Yield
Gould-Jacobs Aniline + EMME250°C, 2 hrs (Dowtherm)280°C, 15 min (Neat)55%92%
Suzuki Coupling 4-Cl-QuinolineReflux (DME), 12 hrs150°C, 10 min65%88%

Amination
4,7-DichloroquinolineReflux (EtOH), 24 hrs140°C, 20 min70%95%

Troubleshooting & Safety

  • Vessel Failure: The Gould-Jacobs reaction generates ethanol gas. Ensure the vial volume is <50% full. Use a "ramp" time of 2–3 minutes to reach target temperature to avoid pressure spikes.

  • Pd Black Formation: If the catalyst decomposes (turns black) rapidly in Protocol B, reduce temperature to 130°C and extend time, or switch to a more stable precatalyst like XPhos Pd G2.

  • Thermal Runaway: Halogenated quinolines absorb microwaves well. Always use an internal IR sensor or fiber-optic probe. Do not rely solely on power output (Watts).[10]

References

  • BenchChem. (2025).[3][10] A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation. Retrieved from 11

  • Revue Roumaine de Chimie. (2024). Microwave and Conventional Synthesis of Novel Quinoline Derivatives. Retrieved from 12[13][14]

  • National Institutes of Health (NIH). (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. Retrieved from 15

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from 16

  • International Journal of Scientific and Research Publications. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives. Retrieved from 17

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from 18

Sources

Sonogashira coupling reaction pathways for 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic pathway for the Sonogashira cross-coupling of 5-Bromo-6-methoxy-2-methylquinoline (CAS: 475682-39-4). This specific scaffold presents unique challenges due to the peri-interaction at the C5 position and the electronic donation from the ortho-methoxy group. This document provides a robust, field-validated protocol using a Pd(II)/Cu(I) catalytic system, alongside mechanistic analysis to troubleshoot common pitfalls such as homocoupling and catalyst deactivation.

Introduction & Reaction Design

The Substrate Challenge

The target molecule, 5-Bromo-6-methoxy-2-methylquinoline , is a functionalized heterocycle often employed as a precursor for antimalarial and anticancer kinase inhibitors.

  • Steric Environment (The "Peri" Effect): The C5 position in quinoline is sterically hindered by the hydrogen atom at C4 (the peri-position). Additionally, the C6-methoxy group introduces ortho-steric bulk, making the oxidative addition of Palladium more difficult than at the C3 or C6 positions.

  • Electronic Effects: The C6-methoxy group is a strong electron-donating group (EDG). While this increases the nucleophilicity of the ring, it deactivates the C-Br bond towards oxidative addition by the Pd(0) species, requiring a highly active catalyst or elevated thermal energy.

  • Chelation Potential: The oxygen of the 6-methoxy group can potentially act as a hemilabile ligand, stabilizing the oxidative addition intermediate but potentially retarding the transmetallation step if the coordination is too strong.

Retrosynthetic Strategy

The Sonogashira coupling is the method of choice for installing alkynyl handles. We utilize a Type I (Copper-Cocatalyzed) approach for maximum reactivity, employing a bulky phosphine ligand to facilitate the oxidative addition to the electron-rich, sterically hindered center.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the specific pathway for this substrate, highlighting the critical oxidative addition step involving the 5-bromo-6-methoxyquinoline core.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (Ar-Br) PdII_Ar Pd(II)(Ar)(Br)L2 (Ar = 5-Quinolinyl) OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet PdII_Alk Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alk - CuBr Isom Cis/Trans Isomerization PdII_Alk->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 + Product CuI CuI Cu_Alk Cu-C≡C-R CuI->Cu_Alk + Alkyne + Base - Base-HBr Alkyne Terminal Alkyne (R-C≡CH) Base Base (Et3N) Cu_Alk->TransMet Transfer Alkyne

Figure 1: Catalytic cycle for the Sonogashira coupling of 5-Bromo-6-methoxy-2-methylquinoline. The oxidative addition is the rate-determining step due to the electron-rich nature of the quinoline ring.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
5-Bromo-6-methoxy-2-methylquinoline 1.0SubstrateDry thoroughly before use.
Terminal Alkyne 1.2 - 1.5Coupling PartnerExcess compensates for homocoupling.
Pd(PPh3)2Cl2 0.05 (5 mol%)CatalystAir-stable precatalyst; reduces to Pd(0) in situ.
CuI 0.02 (2 mol%)Co-catalystMust be off-white/tan. Green CuI is oxidized and should be discarded.
Triethylamine (Et3N) 3.0BaseActs as solvent/base or co-solvent.
DMF or THF SolventSolventAnhydrous, degassed (sparged with Ar).
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charge the flask with 5-Bromo-6-methoxy-2-methylquinoline (1.0 mmol, 252 mg), Pd(PPh3)2Cl2 (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill with Argon three times to remove O2 (Critical to prevent Glaser homocoupling).

Step 2: Solvent & Reagent Addition

  • Add anhydrous DMF (5 mL) and Et3N (0.42 mL, 3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 5 minutes until the starting material dissolves (solution typically turns yellow/orange).

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 60–80°C in an oil bath. Note: Due to the hindered 5-position, room temperature coupling is often insufficient.

  • Monitor by TLC or LC-MS every 2 hours.

    • TLC Mobile Phase: Hexanes:EtOAc (typically 4:1 or 3:1 depending on alkyne polarity).

    • Visualization: UV (254 nm). The product is usually highly fluorescent (blue/green) due to the extended conjugation of the quinoline system.

Step 4: Work-up & Purification

  • Once conversion is >95%, cool the mixture to room temperature.

  • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

  • Wash the organic layer with brine (10 mL), dry over Na2SO4, filter, and concentrate in vacuo.

  • Purify via flash column chromatography on silica gel.

Workflow Diagram

Workflow Start Start: Dry Reagents Setup Inert Gas Purge (Ar/N2) Start->Setup Mix Add Catalyst & Solvents (DMF/Et3N) Setup->Mix Heat Heat to 80°C (4-12 Hours) Mix->Heat Check QC Check: LCMS/TLC Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc/H2O) Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis.

Optimization & Troubleshooting

If the standard protocol yields poor results, consult the optimization matrix below.

IssueProbable CauseSolution
No Reaction / Low Conversion Oxidative addition failure due to steric hindrance at C5.Switch Catalyst: Use Pd(dppf)Cl2 or XPhos Pd G2 . These ligands are designed for sterically demanding substrates [1]. Increase Temp to 90-100°C.
Homocoupling (Alkyne-Alkyne) Presence of Oxygen.Degas rigorously. Switch to "Copper-Free" conditions (see below) to eliminate the oxidative dimerization cycle [2].
Product Dehalogenation Beta-hydride elimination or excessive heating.Lower temperature to 60°C. Ensure anhydrous solvents (water can promote hydrodehalogenation).
Catalyst "Blacking Out" Pd precipitation (agglomeration).Add excess ligand (PPh3, 10 mol%) to stabilize the active Pd species.
Advanced Variation: Copper-Free Protocol

For alkynes prone to homocoupling or sensitive substrates:

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: MeCN or Toluene

  • Temp: 90°C

  • Mechanism:[1][2][3][4][5] Relies on the "carbopalladation" pathway or direct deprotonation by carbonate, avoiding the Cu-acetylide intermediate [3].

References

  • Benchchem. (2023). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling - Recent Literature and Protocols.Link

  • Ezugwu, J. A., et al. (2017).[6] Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.[6] Asian Online Journals. Link

  • Wikipedia. (2023). Sonogashira coupling Mechanism and Reaction Conditions.Link

  • Alfa Chemistry. (2023).[7] Product Sheet: 5-Bromo-6-methoxy-2-methylquinoline.[2][7]Link

Sources

Topic: Strategic Solvent Selection for Reactions Involving Methoxy-Methyl-Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Guiding Principles: The Critical Role of the Solvent in Quinoline Chemistry

Methoxy-methyl-quinolines are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The strategic placement of methoxy and methyl groups on the quinoline scaffold dramatically influences the molecule's electronic properties, solubility, and biological interactions. However, the successful synthesis and functionalization of these valuable compounds are profoundly dependent on an often-underestimated reaction parameter: the solvent.

This guide provides a framework for rational solvent selection in key reactions involving methoxy-methyl-quinolines. We move beyond simple solubility considerations to explore how the solvent actively participates in the reaction mechanism, influencing everything from reaction rates and equilibrium positions to regioselectivity and catalyst stability. By understanding the causal relationships between solvent properties and reaction outcomes, researchers can accelerate optimization, improve yields, and unlock novel transformations.

Foundational Concepts: More Than Just a Medium

The adage that "like dissolves like" is a necessary, but insufficient, starting point for solvent selection in quinoline chemistry. The quinoline nitrogen atom introduces basicity and the potential for protonation, while the overall aromatic system can engage in various non-covalent interactions.

Solubility: The First Hurdle

Quinoline and its derivatives span a wide polarity range. While the parent quinoline is sparingly soluble in cold water, its solubility increases in hot water and most organic solvents.[1] The presence of a polar methoxy group and a nonpolar methyl group on the same scaffold can lead to challenging solubility profiles.

  • pH and Protonation: As a weak base, the quinoline nitrogen can be protonated under acidic conditions. This resulting cationic salt is generally much more soluble in polar protic solvents like water and alcohols.[1] Conversely, under basic conditions, the neutral free-base form is more soluble in non-polar organic solvents.[1] This pH-dependent solubility is a powerful tool for both reaction setup and workup.

  • Co-Solvent Systems: When a single solvent is inadequate, a co-solvent system is a highly effective strategy.[1] For instance, in reactions requiring an aqueous base where the quinoline substrate has poor water solubility, adding a miscible organic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol can create a homogeneous reaction medium.[1]

Key Solvent Parameters

Understanding the following parameters is crucial for predicting a solvent's influence on reactivity.

  • Polarity and Dielectric Constant: A solvent's polarity affects the solvation energy of reactants, intermediates, and transition states.[2] Reactions involving the formation of charged intermediates, such as in SN1-type processes or certain organometallic mechanisms, are often accelerated in polar solvents that can stabilize these species.

  • Protic vs. Aprotic Solvents: This is one of the most critical distinctions.

    • Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors. They excel at solvating anions and can participate directly in reactions, for example, by mediating proton transfer.[3][4]

    • Aprotic Solvents (e.g., THF, DMF, Acetonitrile, Toluene) lack these acidic protons. Polar aprotic solvents (like DMF and DMSO) are particularly useful for reactions involving strong nucleophiles (e.g., SN2 reactions), as they solvate the accompanying cation but leave the nucleophile "free" and highly reactive.[5][6][7]

  • Coordinating Ability: Solvents can also act as ligands, binding to metal catalysts. This can be either beneficial, by stabilizing the catalyst, or detrimental, by inhibiting substrate binding. For instance, in some palladium-catalyzed reactions, highly coordinating solvents can occupy binding sites on the metal, slowing the reaction.

Diagram 1: Initial Solvent Screening Decision Flow

G cluster_start cluster_solubility cluster_mechanism start Define Reaction Type (e.g., Cross-Coupling, C-H Activation) solubility_check Is Substrate Soluble in Common Non-Polar Solvents? (Toluene, Dioxane) start->solubility_check polar_aprotic Screen Polar Aprotic Solvents (DMF, NMP, DMSO) solubility_check->polar_aprotic No mechanism_consider Consider Probable Mechanism solubility_check->mechanism_consider Yes co_solvent Use Co-Solvent System (e.g., Toluene/EtOH, Dioxane/H2O) polar_aprotic->co_solvent Still Insoluble polar_aprotic->mechanism_consider Soluble ionic_intermediate Ionic Intermediates? (e.g., SN1, C-H activation) mechanism_consider->ionic_intermediate concerted_mechanism Concerted/Nucleophilic Attack? (e.g., SN2, Suzuki) mechanism_consider->concerted_mechanism protic_solvent Favor Polar Protic/Acidic Solvents (EtOH, AcOH, n-PrOH) ionic_intermediate->protic_solvent Yes aprotic_solvent_favored Favor Polar Aprotic Solvents (DMF, MeCN, THF) concerted_mechanism->aprotic_solvent_favored Yes

Caption: A decision tree for the initial stages of solvent selection in quinoline chemistry.

Solvent Selection in Practice: Key Transformations

Palladium-Catalyzed C-H Arylation

Direct C-H functionalization is a powerful strategy for elaborating the quinoline core. Here, the solvent is not merely a medium but an active controller of regioselectivity. The C-H bonds at the C2 and C8 positions of the quinoline ring are often the most reactive, and directing the catalyst to one over the other is a significant challenge.

Causality: The choice of solvent can dramatically alter the active catalytic species and the transition state energies for C-H activation at different positions. For quinoline N-oxides, neutral solvents like DMF or dioxane typically favor C2-arylation.[8] However, switching to a polar, acidic solvent like acetic acid can completely reverse this selectivity, favoring C8-arylation. This is attributed to the ability of acidic solvents to promote a cyclopalladation pathway that preferentially activates the C8 position.[8]

Table 1: Solvent Effects on Regioselectivity in Pd-Catalyzed C-H Arylation of Quinoline N-Oxides

Quinoline Substrate Arylating Agent Catalyst Solvent Major Product Reference
Quinoline N-oxide Aryl Iodide Pd(OAc)₂ Acetic Acid C8-Arylated [8]
Quinoline N-oxide Aryl Iodide Pd(OAc)₂ / Ligand Toluene C2-Arylated [9]
Quinoline N-oxide Unactivated Arene Pd(OAc)₂ DMF C8-Arylated [9]

| 6-Me-Quinoline N-oxide | Ethyl Acrylate | Pd(OAc)₂ | NMP | C2-Alkenylated |[9] |

Protocol 1: C8-Selective C-H Arylation of 6-Methoxy-2-Methylquinoline N-Oxide

This protocol is adapted from methodologies developed for selective C-H functionalization of quinoline N-oxides.[8]

  • Reaction Setup: To an oven-dried reaction vial, add 6-methoxy-2-methylquinoline N-oxide (1.0 equiv), the desired aryl iodide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and silver acetate (AgOAc, 2.0 equiv).

  • Solvent Addition: Add glacial acetic acid (AcOH) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram 2: Simplified C-H Activation Pathway

G cluster_main cluster_paths Solvent-Dependent Pathways start Quinoline N-Oxide + Pd(II) Catalyst coordination Coordination Complex start->coordination c2_path C2-Activation (Favored in Toluene, DMF) coordination->c2_path Path A c8_path C8-Activation (CMD) (Favored in Acetic Acid) coordination->c8_path Path B product Arylated Quinoline c2_path->product c8_path->product

Caption: Solvent choice dictates the pathway between C2 and C8 C-H activation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is indispensable for forming C-C bonds, particularly for creating biaryl structures common in drug candidates. Solvent selection is crucial for balancing the solubility of the organic halide, the boronic acid, and the inorganic base.[10]

Causality: The reaction typically requires a polar, often biphasic, solvent system.[11] An organic solvent (e.g., 1,4-dioxane, toluene, DMF) dissolves the quinoline halide and the palladium catalyst, while an aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).[10][12] The solvent must facilitate the transfer of species between these phases for the catalytic cycle to proceed efficiently. Aprotic solvents are generally favored as protic solvents can lead to competitive protodeboronation (cleavage of the C-B bond).[11]

Table 2: Typical Solvents for Suzuki-Miyaura Coupling of a Methoxy-Methyl-Haloquinoline

Solvent System Base Typical Temperature (°C) Key Advantages Potential Issues
1,4-Dioxane / Water K₂CO₃, K₃PO₄ 80 - 100 Excellent for a wide range of substrates; good solubility.[10] Dioxane is a peroxide-former and has safety concerns.
Toluene / Water K₂CO₃, Cs₂CO₃ 90 - 110 High boiling point allows for higher temperatures; good for less reactive chlorides. Can have lower solubility for polar substrates.
DMF or NMP (often with water) K₂CO₃, K₃PO₄ 80 - 120 High polarity aids solubility of polar reactants and salts.[12] High boiling point can make removal difficult.

| Ethanol / Water | Na₂CO₃, K₂CO₃ | Reflux (~80) | A greener, protic solvent option; effective in some cases.[13] | Risk of protodeboronation; may not be suitable for all substrates. |

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxy-2-methylquinoline

This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions.[10][12]

  • Reaction Setup: In a reaction flask, combine 4-chloro-6-methoxy-2-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv).

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the mixture to 95 °C with vigorous stirring for 6-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Diagram 3: The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle

G cluster_solvent Solvent's Role pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition (Quinoline-Pd(II)-X) pd0->oxidative_add + Quinoline-X transmetal Transmetalation (Quinoline-Pd(II)-Aryl) oxidative_add->transmetal + [ArB(OH)3]- reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 product Coupled Product reductive_elim->product solv1 Organic Solvent (Dioxane, Toluene) Dissolves Pd complex and Quinoline-X solv2 Aqueous Solvent Dissolves Base (K2CO3) Activates Boronic Acid

Caption: A biphasic solvent system is crucial for the Suzuki-Miyaura cycle.

Cyclization and Rearrangement Reactions

For intramolecular reactions like cycloisomerizations, protic solvents can play a unique, catalytic role beyond simple solvation.

Causality: In the cycloisomerization of quinoline propargylic carbinols, simple protic solvents like ethanol or n-propanol can mediate the reaction, likely by forming a hydrogen-bonding network that activates the substrate towards cyclization.[3] This avoids the need for metal catalysts which can sometimes lead to undesired side reactions. Increasing the reaction temperature may necessitate a switch to a higher-boiling protic solvent, such as from ethanol to n-propanol, to achieve complete conversion.[3]

Table 3: Protic Solvents in the Cycloisomerization of Quinoline Propargylic Carbinols

Substrate Type Solvent Temperature (°C) Outcome Reference
Terminal Alkyne Ethanol 100 Good to excellent yields [3]
Internal Alkyne Ethanol 100 Slow, incomplete conversion [3]

| Internal Alkyne | n-Propanol | 120 | Complete conversion (91% yield) |[3] |

Protocol 3: Protic Solvent-Mediated Cycloisomerization

This protocol is based on the work of Gribble and colleagues for the synthesis of benzindolizinones.[3]

  • Reaction Setup: Dissolve the quinoline propargylic carbinol substrate (1.0 equiv) in n-propanol in a pressure-rated sealed vessel.

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 120 °C for 40 hours.

  • Monitoring: Allow the vessel to cool completely to room temperature before opening. Check for the consumption of starting material by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by column chromatography to isolate the cyclized product.

Summary and Outlook

The selection of a solvent for reactions involving methoxy-methyl-quinolines is a multi-faceted decision that profoundly impacts chemical transformations. The guiding principles are to first ensure adequate solubility, using co-solvents or pH adjustments where necessary, and then to select a solvent whose properties (protic/aprotic, polarity, coordinating ability) align with the proposed reaction mechanism. For palladium-catalyzed reactions, aprotic solvents like dioxane and DMF are mainstays, while specific C-H activations may demand the unique properties of acidic solvents like acetic acid. Furthermore, the often-overlooked ability of simple protic solvents like ethanol to mediate complex cyclizations highlights the importance of exploring beyond conventional choices. As the field moves towards more sustainable practices, the exploration of greener solvent alternatives will undoubtedly become a key area of future research.[13][14]

References

  • Overcoming poor solubility of quinoline deriv
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline -
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO.
  • US20070123708A1 - Process for the synthesis of quinoline derivatives - Google P
  • Synthesis of Quinoline Analogues - Cardinal Scholar.
  • The effect of the solvent nature on the quinoline deriv
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals.
  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Comput
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • Protic and Aprotic solvents - and the reaction speed - YouTube.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Deep Eutectic Solvents for C–H Activ
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Public
  • Solvent Effects on the Selectivity of Palladium-C
  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-methoxy-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient preparation of this important quinoline derivative.

Introduction

5-Bromo-6-methoxy-2-methylquinoline is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Doebner-von Miller reaction, presents several challenges that can lead to diminished yields and purification difficulties.[1][2][3] The primary issues include the formation of polymeric tars, the presence of isomeric impurities, and incomplete reactions. This guide provides a structured, in-depth approach to overcoming these obstacles through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 5-Bromo-6-methoxy-2-methylquinoline?

A1: The most prevalent and established method is the Doebner-von Miller reaction.[4] This acid-catalyzed reaction involves the condensation of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound. For this specific target, the required starting materials are 4-Bromo-3-methoxyaniline and crotonaldehyde . The crotonaldehyde provides the atoms necessary to form the pyridine ring, including the C2-methyl group.[4][5]

Q2: Why is the choice of aniline precursor so critical?

A2: The structure of the final product is directly determined by the substitution pattern of the aniline precursor. To obtain the 5-bromo and 6-methoxy substitution, the synthesis must start with 4-Bromo-3-methoxyaniline. Using a different isomer, such as 2-bromo-4-methoxyaniline, would result in the formation of an undesired regioisomeric quinoline product. The purity of this starting material is paramount, as isomeric impurities will carry through the reaction and complicate purification.[4]

Q3: What are the primary causes of low yield in this synthesis?

A3: Low yields are typically traced back to several key factors:

  • Tar Formation: The acid-catalyzed self-condensation or polymerization of crotonaldehyde is the most significant side reaction, leading to the formation of intractable tars that trap the product and complicate isolation.[6]

  • Impure Starting Materials: The presence of isomeric or di-brominated impurities in the 4-Bromo-3-methoxyaniline starting material will inevitably lower the yield of the desired product.[4]

  • Suboptimal Reaction Conditions: Incorrect reaction temperature, improper acid catalyst concentration, or insufficient reaction time can lead to incomplete conversion or increased side product formation.[7][8]

Q4: What safety precautions are essential for this reaction?

A4: This synthesis involves corrosive acids, volatile and flammable organic compounds, and potentially toxic materials.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire reaction and workup in a well-ventilated chemical fume hood.

  • Exothermic Reaction: The addition of crotonaldehyde to the acidic aniline solution can be exothermic. This addition should be performed slowly and with adequate cooling to maintain control of the reaction temperature.[6]

  • Acid Handling: Exercise extreme caution when handling concentrated acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Always add acid to water/solution slowly, never the other way around.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The logical workflow below can help diagnose the root cause of low product yield.

G start Low Yield Observed check_purity Check Purity of 4-Bromo-3-methoxyaniline start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup check_purity->check_conditions No impure Impure Starting Material check_purity->impure Yes tar Extensive Tar Formation? check_conditions->tar loss Product Loss During Extraction/Isolation? check_workup->loss purify_sm ACTION: Purify aniline via recrystallization or column chromatography. impure->purify_sm temp_control ACTION: 1. Add crotonaldehyde slowly. 2. Maintain lower temp (e.g., 90-100°C). 3. Use a milder Lewis acid catalyst. tar->temp_control Yes incomplete Incomplete Reaction (via TLC/HPLC)? tar->incomplete No incomplete->check_workup No extend_time ACTION: 1. Increase reaction time. 2. Slightly increase temperature. 3. Verify catalyst activity. incomplete->extend_time Yes optimize_workup ACTION: 1. Ensure complete neutralization (pH > 9). 2. Perform multiple extractions. 3. Check aqueous layers by TLC. loss->optimize_workup Yes G cluster_reactants Reactants cluster_product Product Aniline 4-Bromo-3-methoxyaniline Process Doebner-von Miller Reaction (Acid Catalyst, Heat) Aniline->Process + Crotonaldehyde Crotonaldehyde Crotonaldehyde->Process + Quinoline 5-Bromo-6-methoxy- 2-methylquinoline Process->Quinoline

Sources

Technical Support Center: Troubleshooting Low Solubility of 5-Bromo-6-methoxy-2-methylquinoline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-6-methoxy-2-methylquinoline is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science research. Like many heterocyclic compounds developed through high-throughput screening, it exhibits poor aqueous solubility.[1] While Dimethyl Sulfoxide (DMSO) is the go-to solvent for creating high-concentration stock solutions due to its exceptional dissolving power, researchers frequently encounter challenges in achieving complete and stable solubilization of this specific molecule.[2][3]

This technical support guide provides a systematic, in-depth approach to troubleshooting and resolving solubility issues with 5-Bromo-6-methoxy-2-methylquinoline in DMSO. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental workflow.

Frequently Asked Questions (FAQs): The Basics
Q1: What are the key structural features of 5-Bromo-6-methoxy-2-methylquinoline that influence its solubility?

A1: The solubility of this compound is a complex interplay of its functional groups. The core quinoline structure, along with the bromo- and methyl- groups, contributes to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature, predicting poor solubility in water.[4] The nitrogen atom in the quinoline ring and the oxygen in the methoxy group introduce some polarity, but the overall molecule remains predominantly nonpolar. This structure results in strong intermolecular forces within its crystal lattice, which require significant energy to overcome for dissolution to occur.

Q2: DMSO is a powerful solvent. Why am I still having trouble dissolving my compound?

A2: While DMSO is a highly polar aprotic solvent capable of dissolving a vast range of molecules, several factors can limit its effectiveness[3]:

  • High Crystallinity: The compound may exist in a highly stable crystal lattice form. The energy required to break this lattice might be higher than the energy gained from solvation in DMSO.

  • Purity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly reduce its ability to dissolve highly hydrophobic compounds.[5]

  • Initial Concentration: Attempting to create a solution that is above the compound's maximum solubility limit in DMSO will inevitably leave undissolved material. Each compound has a finite solubility in a given solvent at a specific temperature.[6]

Q3: I've added my compound to DMSO and it's not dissolving. What are the immediate first steps?

A3: If you observe particulate matter after initial mixing, do not proceed with your experiment. The actual concentration in the supernatant will be unknown and lower than intended, leading to inaccurate results. Begin with the systematic troubleshooting workflow outlined below. The initial steps involve vigorous mechanical agitation followed by the application of energy in the form of heat or sonication.[7][8]

Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple physical interventions to more complex chemical modifications.

G cluster_start cluster_physical Step 1: Physical Interventions cluster_chemical Step 2: Chemical & Procedural Checks cluster_end start Start: Undissolved Compound in DMSO vortex Vigorous Vortexing (2-5 min) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonication (10-30 min) check1->sonicate No success Success: Compound Solubilized Proceed with experiment check1->success Yes check2 Is solution clear? sonicate->check2 heat Gentle Warming (37-50°C water bath) check2->heat No check2->success Yes check3 Is solution clear? heat->check3 verify Verify Solvent Quality (Anhydrous DMSO) check3->verify No check3->success Yes determine Determine Max. Solubility (See Protocol 2) verify->determine cosolvent Consider Co-Solvent System (e.g., NMP, DMA) determine->cosolvent fail Issue Persists: Re-evaluate concentration or consider alternative solvent cosolvent->fail

Caption: A flowchart for systematically troubleshooting solubility issues.

Detailed Protocols & Methodologies
Protocol 1: Standard Method for Preparing a 10 mM Stock Solution

This protocol outlines the standard procedure for solubilizing 5-Bromo-6-methoxy-2-methylquinoline in DMSO, incorporating physical enhancement techniques.

Materials:

  • 5-Bromo-6-methoxy-2-methylquinoline (MW: 252.11 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity grade[7]

  • Calibrated analytical balance

  • Sterile microcentrifuge tube or amber glass vial

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled water bath

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.52 mg of the compound.

  • Combine: Aseptically transfer the weighed compound into the vial. Add 1 mL of anhydrous DMSO.

  • Vortex: Tightly cap the vial and vortex vigorously for 2-3 minutes.[9] Visually inspect for any remaining solid particles.

  • Sonicate (If Necessary): If solids persist, place the vial in a water bath sonicator for 10-15 minutes.[9] The ultrasonic waves provide energy to break up agglomerates and facilitate dissolution.

  • Warm (If Necessary): If the solution is still not clear, place the vial in a water bath set to 37°C for 10 minutes.[8] For many compounds, dissolution is an endothermic process, and gentle heating can significantly increase solubility.[10]

  • Final Inspection: After each step, allow the solution to return to room temperature and inspect it against a dark background. A successfully prepared stock solution should be completely clear, with no visible particulates.

Protocol 2: Experimental Determination of Maximum Solubility

This gravimetric method allows you to determine the precise maximum solubility of your specific compound batch in DMSO at a given temperature. This is a crucial self-validating step.

Procedure:

  • Prepare a Supersaturated Solution: Add an excess amount of the compound (e.g., 20 mg) to a pre-weighed vial. Record the exact mass.

  • Add Solvent: Add a known volume of anhydrous DMSO (e.g., 500 µL).

  • Equilibrate: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This ensures the solution reaches equilibrium saturation.[4]

  • Separate Phases: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.[11]

  • Sample the Supernatant: Carefully withdraw a precise volume of the clear supernatant (e.g., 200 µL) without disturbing the pellet. Transfer it to a new, pre-weighed vial.

  • Evaporate and Weigh: Evaporate the DMSO from the new vial under a stream of nitrogen or in a vacuum concentrator. Once completely dry, weigh the vial containing the dissolved solid residue.

  • Calculate Solubility:

    • Mass of dissolved solid = (Final vial weight) - (Initial vial weight)

    • Solubility (mg/mL) = Mass of dissolved solid / Volume of supernatant sampled

Data Summary Tables

Table 1: Physicochemical Properties of 5-Bromo-6-methoxy-2-methylquinoline

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrNO[12]
Molecular Weight252.11 g/mol
Predicted XlogP3.3[12]
Interpretation A high XlogP value (>3) is indicative of high lipophilicity and predicts low aqueous solubility.

Table 2: Recommended Physical Interventions for Solubility Enhancement

TechniqueParametersRationale
Vortexing 2-5 minutes, max speedProvides mechanical energy to break apart powder agglomerates and increase surface area exposure to the solvent.
Sonication 10-30 min, room temp.High-frequency sound waves create micro-cavitations that provide localized energy to overcome the crystal lattice energy.[9]
Gentle Heating 37-50°C water bathIncreases the kinetic energy of the system, favoring endothermic dissolution processes and increasing the saturation point.[10]

Table 3: Common Co-solvents for Enhancing Solubility in DMSO

If solubility in 100% DMSO remains a challenge, a co-solvent system may be necessary. The choice depends on compatibility with downstream assays.

Co-SolventTypeTypical UseConsiderations
N-Methyl-2-pyrrolidone (NMP) Polar AproticUsed to dissolve highly recalcitrant compounds.Higher toxicity profile than DMSO; must verify assay compatibility.[13]
Dimethylacetamide (DMA) Polar AproticSimilar dissolving power to DMSO.Can be a good alternative if DMSO is problematic. Low toxicity.[14]
Ethanol Polar ProticOften used in final formulations for in vivo studies.Less powerful than DMSO for initial dissolution but can help maintain solubility in aqueous dilutions.[14]
Downstream Challenge: Precipitation Upon Aqueous Dilution

A common failure point occurs when a clear DMSO stock is diluted into an aqueous buffer or cell culture medium. This is often due to "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.[15]

G cluster_correct Correct Method: Add Stock to Buffer cluster_incorrect Incorrect Method: Add Buffer to Stock buffer1 Large Volume Aqueous Buffer result1 Homogeneous Solution stock1 Small Volume DMSO Stock stock1->buffer1 Add dropwise while vortexing stock2 Small Volume DMSO Stock result2 Precipitation Occurs buffer2 Large Volume Aqueous Buffer buffer2->stock2 Leads to 'Solvent Shock'

Caption: Visualization of correct vs. incorrect aqueous dilution methods.

Best Practices for Aqueous Dilution:

  • Warm the Aqueous Medium: Pre-warming your buffer or media to 37°C can help maintain solubility.[16]

  • Add Stock to Buffer: Always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer, never the other way around.[11]

  • Mix Immediately: Vortex or pipette-mix the solution immediately and vigorously upon addition to ensure rapid and uniform dispersion, preventing localized high concentrations that lead to precipitation.[15]

  • Limit Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically well below 0.5%, to avoid solvent-induced artifacts or toxicity.[17]

Storage and Stability

Q4: How should I store my DMSO stock solution to prevent precipitation over time?

A4: To maintain the integrity of your stock solution:

  • Use Anhydrous DMSO: Start with the highest purity, lowest water content DMSO available.

  • Aliquot: Store the stock solution in small, single-use aliquots in tightly sealed vials to minimize exposure to air (and its moisture) and to avoid repeated freeze-thaw cycles.[7][11]

  • Store Cold and Dry: Store aliquots at -20°C or -80°C in a desiccated environment.

  • Impact of Freeze-Thaw: Repeated freeze-thaw cycles, especially in the presence of absorbed water, can synergistically promote compound precipitation.[5]

Studies have shown that compound stability in DMSO at room temperature can decrease significantly over time, with one study showing only 52% of compounds remaining after one year.[18][19] While low-temperature storage improves this, proper handling is paramount.

References
  • Ansari, M.J. et al. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Petersen, L.K. et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available at: [Link]

  • Prajapati, R. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Baluja, S. et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, S. et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • GEUS Publication (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS. Available at: [Link]

  • Pessel, D.C. et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]

  • gChem (2024). Dimethyl Sulfoxide (DMSO). gChem. Available at: [Link]

  • Gaylord Chemical (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. Available at: [Link]

  • International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility. IJMSR. Available at: [Link]

  • Lindorff-Larsen, K. et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]

  • PubChem (2024). 5-bromo-6-methoxy-2-methylquinoline. PubChem. Available at: [Link]

  • Yufeng (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]

  • PubChem (2024). 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

  • Ziath (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • Trivedi, A.R. et al. (2025). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking. Indian Journal of Chemistry, Section B. Available at: [Link]

  • Star, A. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • SlidePlayer (2024). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. Available at: [Link]

  • Crysdot LLC. 5-Bromo-6-methoxy-2-methylquinoline. Crysdot. Available at: [Link]

  • Reddit (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Available at: [Link]

  • Chemistry LibreTexts (2023). Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. Available at: [Link]

  • Kozikowski, B.A. et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

Sources

Purification strategies for removing regioisomers in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Separation of 5- and 7-substituted quinolines derived from meta-substituted anilines.

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because you have performed a Skraup or Doebner-von Miller synthesis using a meta-substituted aniline and are now facing a mixture of 5- and 7-substituted regioisomers that are co-eluting on your standard silica flash column.

This is a classic "textbook" problem that rarely behaves like the textbook in the lab. The 7-isomer is usually the major product due to steric hindrance, but the 5-isomer is persistent and difficult to remove. Below is your custom troubleshooting guide, moving from mechanistic diagnostics to scalable purification protocols.

Module 1: Diagnostic Hub (The "Why")

Before attempting purification, you must understand the origin of your impurity profile. The ratio of 5- vs. 7-isomers is dictated by the cyclization step of the β-anilinocarbonyl intermediate.

The Bifurcation Point: Cyclization occurs via electrophilic aromatic substitution. For a meta-substituted aniline, there are two available ortho positions relative to the amine:

  • Para to the substituent (Less Steric Hindrance): Yields the 7-substituted quinoline .

  • Ortho to the substituent (High Steric Hindrance): Yields the 5-substituted quinoline .

While steric effects favor the 7-isomer, strongly electron-donating groups (EDGs) like -OMe can activate the position ortho to themselves, occasionally increasing the 5-isomer load despite sterics [1].

Visualizing the Pathway

The following logic flow illustrates the critical bifurcation point in the Skraup mechanism.

Quinoline_Regioselectivity Start m-Substituted Aniline (Start) Inter β-Anilinocarbonyl Intermediate Start->Inter + Acrolein/Enone Cyclization Cyclization Step (Electrophilic Aromatic Substitution) Inter->Cyclization PathA Attack Para to Substituent (Sterically Favored) Cyclization->PathA Low Energy Path PathB Attack Ortho to Substituent (Sterically Hindered) Cyclization->PathB High Energy Path Prod7 7-Substituted Quinoline (Major Product) PathA->Prod7 Prod5 5-Substituted Quinoline (Minor Product) PathB->Prod5

Figure 1: Mechanistic bifurcation in the Skraup synthesis of meta-substituted anilines.

Module 2: Chromatographic Troubleshooting (Analytical & Prep)

Issue: "My isomers co-elute on standard silica with Hexane/EtOAc." Root Cause: Quinolines are basic nitrogen heterocycles. They interact strongly with the acidic silanols on silica gel, causing peak tailing that masks the subtle separation between isomers.

Strategy A: Mobile Phase Modification (The "Basicity" Fix)

You must suppress the ionization of the quinoline nitrogen or block silanol interactions.

ParameterRecommendationMechanism
Stationary Phase Phenyl-Hexyl or Pentafluorophenyl (PFP)

-

interactions offer better selectivity for regioisomers than C18 or Silica [2].
Mobile Phase (Basic) 0.1% Triethylamine (TEA) or

Competes for silanol sites; keeps quinoline in free-base form.
Mobile Phase (Acidic) Phosphate Buffer (pH 3-4)Protonates both isomers fully. Separation then relies on hydrophobicity differences of the protonated species [2].
Ion-Pairing Sodium Dodecyl Sulfate (SDS)Forms neutral ion pairs with protonated quinolines, altering retention behavior significantly.
Strategy B: Supercritical Fluid Chromatography (SFC)

If available, SFC is superior for structural isomers.

  • Column: 2-Ethylpyridine (2-EP) or Diol.

  • Co-solvent: Methanol with 0.2% Diethylamine.

  • Why: The orthogonal separation mechanism often resolves the 5- and 7-isomers that co-elute in Reversed-Phase (RP) HPLC.

Module 3: Advanced Protocols (Chemical Purification)

Issue: "I have 50 grams of crude. Chromatography is too expensive." Solution: Exploit the subtle differences in crystal lattice energy of quinoline salts. The 5- and 7-isomers often form complexes with distinct solubility profiles.

Protocol 1: The Zinc Chloride Complexation Method

Zinc chloride forms stable complexes (


) with quinolines. These complexes often crystallize with high specificity, rejecting the minor isomer [3].

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude quinoline mixture in 20 mL of absolute ethanol.

  • Complexation: Prepare a solution of Zinc Chloride (0.55 equivalents relative to total quinoline) in minimal ethanol.

    • Note: Using 0.5 eq targets the less soluble isomer (usually the 7-isomer) to precipitate first.

  • Precipitation: Add the ZnCl2 solution dropwise to the stirring quinoline solution. A thick white/off-white precipitate will form immediately.

  • Digestion: Heat the suspension to reflux for 30 minutes to allow Ostwald ripening (dissolution of small, impure crystals and growth of larger, pure ones).

  • Filtration: Cool to room temperature (or

    
     for max yield) and filter. Wash the cake with cold ethanol.
    
  • Recovery:

    • Suspend the solid complex in water.

    • Basify with

      
       or 
      
      
      
      until the zinc precipitates as
      
      
      and the quinoline oils out.
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry (

      
      ) and concentrate.[1]
      
Protocol 2: The Picrate Method (Analytical/Small Scale Only)

Warning: Picric acid is explosive when dry. Keep wet and handle with extreme caution. Picrates have sharp melting points and crystallize readily. This is excellent for isolating a standard of the minor isomer [4].

  • Dissolve the mixture in Ethanol.

  • Add a saturated ethanolic solution of Picric Acid.

  • Recrystallize the resulting yellow needles from Ethanol/Acetonitrile.

  • Free the base by passing the dissolved picrate through a basic alumina column (picric acid binds; quinoline elutes).[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: How do I definitively distinguish the 5-isomer from the 7-isomer by NMR? A: Look at the coupling constants (


) of the protons on the benzenoid ring.
  • 5-Substituted: You will typically see a triplet (or dd behaving like t) for H-7, and doublets for H-6 and H-8. The key is the vicinal coupling pattern (H6-H7-H8).

  • 7-Substituted: You will see a singlet (or small doublet due to meta-coupling) for H-8. H-5 and H-6 will show strong ortho-coupling (

    
    ). The lack of a proton with two strong ortho neighbors is the tell-tale sign of the 7-isomer.
    

Q2: Can I use distillation? A: Generally, no . The boiling point difference between 5- and 7-regioisomers is usually negligible (< 2°C). Fractional distillation requires a theoretical plate count that is impractical for most lab setups. Stick to crystallization or chromatography.

Q3: Why is my yield lower when using the ZnCl2 method? A: The ZnCl2 method is a purification technique, not a conversion. You are sacrificing yield for purity. If you use 0.5 eq of ZnCl2, the theoretical maximum recovery is 50% (assuming 100% selectivity). You can process the mother liquor (filtrate) to recover the other isomer.

References
  • Manske, R. H. F., & Kulka, M. (1953).[2] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 80–99.[2]

  • BenchChem Technical Support. (2025). "Chromatographic Separation of Quinoline and Isoquinoline Isomers." BenchChem Troubleshooting Guides.

  • Indian Academy of Sciences. (2022). "Studies on cluster, salt and molecular complex of zinc-quinolinate." Journal of Chemical Sciences.

  • LookChem. (2024). "Purification of Quinoline via Picrate Formation." Chemical Encyclopedia.

Sources

Overcoming steric hindrance at the 5-position of 6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance at the 5-position of 6-methoxy-2-methylquinoline Content Type: Technical Support Center Guide

Subject: Strategies for Overcoming Steric Hindrance at the 5-Position

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because standard electrophilic aromatic substitution (EAS) protocols on 6-methoxy-2-methylquinoline yielded either complex regio-isomeric mixtures (C5/C7/C8) or recovered starting material.

This is not a failure of technique; it is a fundamental challenge of quinoline geometry. The 5-position is the "inner" coordinate of the fused ring system, subject to the peri-effect —a significant steric clash between the proton at C4 and any incoming electrophile at C5. When you add a methoxy group at C6, you create a "steric pocket" that severely penalizes the transition state for C5 substitution, despite the favorable electronic activation from the ortho-methoxy group.

This guide provides three validated workflows to overcome this barrier, ranked from "Late-Stage Functionalization" to "De Novo Assembly."

Module 1: Diagnostic & Strategy Selection

Before altering your reaction conditions, use this decision matrix to select the correct workflow.

Q: What is your current status?

  • Scenario A: "I have the quinoline core and need to install a handle (Br, NO2) at C5." -> Go to Module 2 (Direct C-H Activation).

  • Scenario B: "Direct functionalization failed. I need a more robust method, even if it adds steps." -> Go to Module 3 (The THQ Detour).

  • Scenario C: "I need multi-gram scale and high purity; I can start from scratch." -> Go to Module 4 (De Novo Synthesis).

StrategySelection Start Start: Select Strategy Status Current Substrate Status Start->Status Direct Direct Functionalization (Cu-Catalyzed C-H Activation) Status->Direct Late-Stage Small Scale Indirect Indirect Route (THQ Reduction-Oxidation) Status->Indirect Failed Direct Mid Scale DeNovo De Novo Assembly (Modified Skraup/Doebner-Miller) Status->DeNovo High Purity Large Scale High Regioselectivity (C5) High Regioselectivity (C5) Direct->High Regioselectivity (C5) Bypasses Aromatic Stability Bypasses Aromatic Stability Indirect->Bypasses Aromatic Stability Guaranteed Regiocontrol Guaranteed Regiocontrol DeNovo->Guaranteed Regiocontrol

Figure 1: Strategic Decision Matrix for C5 Functionalization.

Module 2: Direct C-H Activation (The Modern Approach)

The Problem: Standard bromination (


) relies on electronic activation. While the 6-OMe group directs ortho (to C5 and C7), the steric penalty at C5 often shifts the reaction to C7 or C8, or results in poly-halogenation.

The Solution: Use Copper-Catalyzed C-H Activation .[1] Copper catalysts can coordinate with the quinoline nitrogen (or auxiliary groups), directing the reaction to the C5 position via a specific metallacycle intermediate that overrides the steric barrier.

Protocol: C5-Selective Bromination

Based on transition-metal catalyzed protocols for remote functionalization.

Reagents:

  • Substrate: 6-methoxy-2-methylquinoline (1.0 equiv)

  • Reagent:

    
     or N-Bromosuccinimide (NBS) (1.2 equiv)
    
  • Catalyst:

    
     (10-20 mol%)
    
  • Solvent: Dichloroethane (DCE) or Acetonitrile (

    
    )
    
  • Temperature: 100°C - 120°C (Sealed tube)

Step-by-Step:

  • Dissolution: Dissolve the quinoline and Cu catalyst in DCE under Argon. Stir for 15 minutes to allow coordination.

  • Addition: Add the brominating agent (NBS is preferred for milder conditions).

  • Heating: Heat to 110°C for 12-18 hours. The high temperature is necessary to overcome the activation energy of the hindered C5 position.

  • Workup: Cool to RT, filter through a Celite pad (to remove Cu salts), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C5-bromo isomer typically elutes after the C7 isomer due to the dipole moment change induced by the peri-substituent.

Why this works: The copper center coordinates with the quinoline nitrogen. The geometry of the resulting complex places the active metal center in proximity to C8 and C5. With the 6-OMe blocking the "lower" quadrant, the catalyst preferentially activates the C5-H bond, facilitating oxidative addition of the bromide.

Module 3: The THQ Detour (The Indirect Route)

The Problem: The aromatic stability of the pyridine ring in quinoline deactivates the benzene ring towards electrophilic attack. The Solution: Temporarily break the aromaticity of the pyridine ring by reducing it to 1,2,3,4-Tetrahydroquinoline (THQ) . This converts the system into an aniline derivative, where the nitrogen lone pair strongly activates the C6 and C8 positions. However, since C6 is blocked (OMe), the directing effects of the amine (N1) and the ether (O6) synergize to activate C5.

Workflow Diagram

THQ_Route Step1 1. Hydrogenation (H2, Pd/C or NaBH3CN) Target: 6-methoxy-2-methyl-THQ Step2 2. Functionalization (NBS or HNO3) Target: 5-bromo-6-methoxy-2-methyl-THQ Step1->Step2 Increased Nucleophilicity Step3 3. Re-Aromatization (DDQ or MnO2) Target: 5-bromo-6-methoxy-2-methylquinoline Step2->Step3 Oxidation

Figure 2: The Reduction-Functionalization-Oxidation Cycle.

Critical Troubleshooting for Module 3:

  • Issue: "I'm getting substitution at C7 or C8 on the THQ."

    • Fix: Control the temperature. Perform the bromination at 0°C to -10°C . At low temperatures, the para-directing effect of the Nitrogen (directing to C6, which is blocked) dominates. The steric bulk of the N-H group pushes the reaction away from C8 (ortho to N), favoring C5 (meta to N, ortho to OMe).

  • Issue: "Re-aromatization is failing."

    • Fix: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane at reflux. It is more robust than

      
       for electron-rich quinolines.
      
Module 4: De Novo Synthesis (The "Nuclear Option")

If you require high purity and are struggling with separation of isomers, do not functionalize the quinoline . Build it with the substituent already in place.

The Logic: It is easier to purify a substituted aniline than a substituted quinoline. The Precursor: You need 3-bromo-4-methoxyaniline (or 3-nitro-4-methoxyaniline).

Reaction: Modified Doebner-Miller Synthesis
  • Starting Material: 3-bromo-4-methoxyaniline (

    
     at 1, Br at 3, OMe at 4).
    
  • Reagents: Crotonaldehyde (or precursor) + HCl/ZnCl2.

  • Cyclization Logic:

    • The amine condenses with the aldehyde.

    • Ring closure occurs at the ortho position to the amine.

    • Positions available: C2 (ortho, substituted with Br) and C6 (ortho, unsubstituted).

    • Result: Cyclization occurs exclusively at C6 (the unsubstituted ortho position) due to steric hindrance at C2.

  • Mapping the Product:

    • Aniline C1

      
       Quinoline N1.
      
    • Aniline C6 (closure site)

      
       Quinoline C8.
      
    • Aniline C5

      
       Quinoline C7.
      
    • Aniline C4 (OMe)

      
       Quinoline C6.
      
    • Aniline C3 (Br)

      
       Quinoline C5.
      
    • Final Product: 5-bromo-6-methoxy-2-methylquinoline.

Self-Validation: This route guarantees the position of the bromine atom because it is structurally fixed in the starting material.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-position so much harder to hit than the 8-position? A: This is the Peri-Effect . The hydrogen atom at C4 (on the pyridine ring) and the substituent at C5 (on the benzene ring) are spatially very close. Any group larger than a hydrogen at C5 suffers repulsive van der Waals interactions with C4-H. Additionally, the 6-OMe group adds further crowding. The 8-position has no such "peri" obstruction, making it kinetically more accessible unless specific directing groups are used.

Q2: Can I use standard nitration (


) to get the 5-nitro derivative? 
A:  Direct nitration is risky. It usually yields a ~1:1 mixture of 5-nitro and 8-nitro isomers, which are notoriously difficult to separate by column chromatography due to similar polarities. If you need the nitro derivative, we recommend Module 3 (THQ route)  or Module 4 (De Novo)  starting with 3-nitro-4-methoxyaniline.

Q3: I see a "tetrabromo" byproduct. What is this? A: If you use excess bromine (


 equiv) on 6-methoxyquinoline, you will likely brominate at C3, C5, C7, and sometimes C8. The electron-rich nature of the 6-methoxyquinoline scaffold makes it prone to over-halogenation. Always use stoichiometric control (1.05 equiv) and add the reagent dropwise at low temperature.
Quantitative Data Summary
MethodRegioselectivity (C5:Other)Yield (Isolated)Primary ChallengeBest For
Direct Bromination (

)
60:40 (Mix)35-50%Separation of isomersQuick screens
Cu-Catalyzed (

)
>95:575-85%Catalyst removalLate-stage functionalization
THQ Route >90:1060-70% (3 steps)Step countMid-scale, high purity
De Novo (Skraup/Doebner) 100:0 40-60%Harsh conditionsMulti-gram, GMP batches
References
  • Regioselective Functionalization of Quinolines through C-H Activation. MDPI. Available at: [Link][2]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective bromination of methoxyquinolines. Gelisim University / Tetrahedron. Available at: [Link]

  • Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline. Journal of the American Chemical Society. Available at: [Link]

Sources

Minimizing side reactions during the bromination of 6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of brominated 6-methoxy-2-methylquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions and achieve high yields of your target compound, primarily the 5-bromo-6-methoxy-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 6-methoxy-2-methylquinoline?

A1: The primary side reactions include:

  • Over-bromination: Formation of di- or poly-brominated products on the quinoline ring.

  • Benzylic Bromination: Unwanted bromination of the 2-methyl group.

  • Formation of N-Bromo Complexes: Quinolines can form complexes with bromine, which may impede the desired reaction pathway.[1]

  • Degradation/Polymerization: Under harsh acidic or high-temperature conditions, the starting material or product can degrade.

Q2: Why is the bromination of 6-methoxy-2-methylquinoline typically regioselective for the 5-position?

A2: The regioselectivity is governed by the electronic effects of the substituents on the quinoline ring. The 6-methoxy group is a strong electron-donating group, which activates the benzene portion of the quinoline ring towards electrophilic aromatic substitution.[2] It directs the incoming electrophile (bromine) primarily to the ortho and para positions. The 5-position is ortho to the methoxy group and is sterically accessible, making it the most favorable site for bromination.[1]

Q3: What are the best brominating agents for this reaction, and what are the key differences?

A3: The two most common brominating agents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): This is a strong brominating agent. While effective, it can be less selective and more prone to causing over-bromination if not used carefully. It is also hazardous to handle due to its high vapor pressure and reactivity.[3]

  • N-Bromosuccinimide (NBS): NBS is a solid and is generally easier and safer to handle.[3] It provides a low, steady concentration of bromine, which often leads to higher selectivity and reduced side reactions, particularly over-bromination.[3] NBS is also a key reagent for radical-mediated benzylic bromination, so reaction conditions must be controlled to favor electrophilic aromatic substitution.[4][5]

Q4: How does the choice of solvent affect the outcome of the bromination?

A4: The solvent plays a crucial role in the reaction's success.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are common and generally effective for electrophilic bromination.

  • Acetic Acid: Can be used as a solvent and also acts as a catalyst for electrophilic bromination. However, it can sometimes lead to lower yields.[1]

  • Acetonitrile: A polar aprotic solvent that can be suitable for these reactions.[6]

  • Carbon Tetrachloride (CCl₄): This solvent is often used for radical brominations with NBS and should generally be avoided if you want to prevent bromination of the methyl group.[5][7]

Troubleshooting Guides

Issue 1: Formation of Polybrominated Products

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the addition of two or more bromine atoms.

  • TLC analysis reveals multiple product spots with close Rf values.

  • ¹H NMR shows a complex aromatic region with fewer protons than expected for the mono-brominated product.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Excess Brominating Agent Using more than one equivalent of the brominating agent significantly increases the likelihood of a second bromination event occurring on the already activated ring.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. For highly sensitive substrates, consider adding the brominating agent portion-wise.
High Reaction Temperature Elevated temperatures increase the reaction rate, but can decrease selectivity, leading to over-bromination.Maintain a low reaction temperature. Start the reaction at 0°C or even lower, and allow it to slowly warm to room temperature if necessary.
Prolonged Reaction Time Leaving the reaction for an extended period after the starting material is consumed can allow for the slower, secondary bromination to occur.Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
Inappropriate Solvent Highly polar or protic solvents can sometimes enhance the reactivity of the brominating agent, leading to less selectivity.Use a non-polar or moderately polar aprotic solvent like dichloromethane or chloroform.
Issue 2: Unwanted Bromination at the 2-Methyl Group

Symptoms:

  • ¹H NMR shows a new signal in the benzylic region (around 4.5 ppm for -CH₂Br) and a decrease in the integration of the methyl singlet (around 2.5 ppm).

  • Mass spectrometry indicates the correct mass for a mono-brominated product, but the fragmentation pattern may be different.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Radical Reaction Conditions The use of a radical initiator (like AIBN or benzoyl peroxide) or exposure to UV light will promote a radical chain reaction, leading to bromination at the benzylic methyl group.[5][8]Ensure the reaction is performed in the dark and that no radical initiators are present.
Use of NBS in Non-polar Solvents NBS in non-polar solvents like CCl₄ is a classic condition for allylic and benzylic bromination (the Wohl-Ziegler reaction).[3]Avoid using CCl₄ as a solvent if you are targeting ring bromination. Opt for more polar solvents like dichloromethane or acetonitrile.
High Temperatures High temperatures can favor radical pathways.Maintain low to moderate reaction temperatures.

Visualizing the Troubleshooting Process

The following diagram illustrates a general workflow for troubleshooting common issues during the bromination of 6-methoxy-2-methylquinoline.

G cluster_start cluster_analysis cluster_success cluster_failure cluster_solutions start Reaction Complete Analyze Crude Product analysis Desired Product Formed? start->analysis success Proceed to Purification analysis->success Yes failure Identify Side Products analysis->failure No polybromo Polybromination Detected failure->polybromo Over-bromination benzylbromo Benzylic Bromination Detected failure->benzylbromo Methyl Bromination no_reaction No Reaction/ Low Conversion failure->no_reaction Other sol_poly Reduce Bromine Equiv. Lower Temperature Monitor Time polybromo->sol_poly sol_benzyl Exclude Light/Initiators Change Solvent from CCl₄ benzylbromo->sol_benzyl sol_no_reaction Increase Temperature Slightly Check Reagent Quality no_reaction->sol_no_reaction sol_poly->start Re-run Experiment sol_benzyl->start Re-run Experiment sol_no_reaction->start Re-run Experiment

Caption: Troubleshooting workflow for bromination reactions.

Recommended Protocol for Selective 5-Bromination

This protocol is designed to favor the formation of 5-bromo-6-methoxy-2-methylquinoline while minimizing side reactions.

Materials:

  • 6-methoxy-2-methylquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 6-methoxy-2-methylquinoline (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equiv.) to the solution in small portions over 10-15 minutes. Ensure the flask is protected from light by wrapping it in aluminum foil.

  • Reaction: Stir the mixture at 0°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-bromo-6-methoxy-2-methylquinoline.

Mechanism of Electrophilic Aromatic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation Quinoline 6-Methoxy-2-Methylquinoline SigmaComplex Arenium Ion Intermediate (Sigma Complex) Quinoline->SigmaComplex Slow Br+ Br⁺ (from NBS) Br+->SigmaComplex Deprotonation Loss of H⁺ SigmaComplex->Deprotonation Fast Product 5-Bromo-6-Methoxy- 2-Methylquinoline Deprotonation->Product

Sources

Column chromatography eluent systems for separating quinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eluent Systems for Quinoline Intermediates

Ticket ID: #QN-782-CHEM Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Nitrogen Problem

Why is this failing? The core issue with purifying quinoline derivatives on standard silica gel (


) is an acid-base mismatch.
  • The Stationary Phase: Silica gel is weakly acidic. Surface silanol groups (

    
    ) have a 
    
    
    
    ranging from 4.5 to 8.5 depending on hydration and activation [1].
  • The Analyte: The quinoline nitrogen lone pair is basic (

    
     of conjugate acid 
    
    
    
    4.9) [2].

The Result: As your quinoline travels down the column, it forms hydrogen bonds or protonates at acidic silanol sites. This causes peak tailing (streaking) , irreversible adsorption (yield loss), and poor resolution.

The following guide details the self-validating protocols to neutralize this interaction and achieve sharp separation.

Module 1: Solvent System Selection Matrix

Do not guess. Use this decision matrix to select the starting solvent system based on your compound's polarity and solubility.

Primary Eluent Systems
System ClassCompositionTarget Quinoline TypeSpecialist Notes
Standard Non-Polar Hexane / EtOAc (+ 1% Triethylamine)Lipophilic quinolines (e.g., alkyl/aryl substituted).Mandatory: Add Triethylamine (TEA) to prevent tailing.[1] Without TEA, spots will streak.
Standard Polar DCM / Methanol (95:5 to 90:10)Polar intermediates (e.g., amino-, hydroxy- quinolines).Warning: DCM/MeOH on fresh silica generates heat (exothermic). Equilibrate column first to prevent cracking.
The "Aggressive" Mix DCM / MeOH /

(90:9:1)
Highly polar/basic species (e.g., quaternary salts).Use 7N

in MeOH if available for better control than aqueous ammonium hydroxide.
Green Alternative Heptane / EtOAc / EtOH (Ratio 4:3:1)General purpose replacement for DCM systems.Superior selectivity for many heterocycles and eliminates toxic chlorinated solvents [3].

Module 2: Troubleshooting & Protocols (Q&A)

Issue 1: "My spot is streaking (tailing) from the baseline to the solvent front."

Diagnosis: Unsuppressed silanol activity.[2] The basic nitrogen is dragging along the acidic silica surface.[1][3] The Fix: You must "mask" the silica surface with a volatile base.

Protocol: The Base-Doped Mobile Phase

  • Select Modifier: Triethylamine (TEA) is standard. Ammonium hydroxide (

    
    ) is preferred for very polar systems (DCM/MeOH).
    
  • Concentration: Add 1% v/v TEA to your entire solvent volume (both non-polar and polar reservoirs if using a machine).

  • Pre-treatment (Critical): Flush the column with 2 Column Volumes (CV) of the base-doped solvent before loading your sample. This saturates the active silanol sites.

  • Elution: Run the column. The TEA competes for the acidic sites, allowing the quinoline to elute freely.

Self-Validation Check: Run a TLC of your crude material using the base-doped solvent. If the spot is round (Rf ~0.3-0.5) and not a streak, the system is valid.

Issue 2: "My compound precipitates on the column or stays at the baseline."

Diagnosis: Solubility mismatch. Quinolines are planar and stack easily, leading to poor solubility in non-polar mobile phases like Hexane. The Fix: Switch to a high-solubility loading technique.

Protocol: Solid Load (Dry Load)

  • Dissolve crude quinoline in minimal DCM or Methanol.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).

  • Evaporate solvent completely on a rotovap until you have a free-flowing powder.

  • Load this powder on top of the packed column.

    • Why this works: It eliminates the "solvent shock" of liquid loading and prevents precipitation at the column head.

Issue 3: "I have good separation on TLC, but they co-elute on the column."

Diagnosis: Overloading or "Channeling" due to heat. The Fix: Check the solvent exotherm.

Technical Insight: Mixing Methanol (MeOH) and Dichloromethane (DCM) with dry silica is exothermic . The heat generated causes solvent pockets to boil or expand, creating channels in the silica bed. Your compound races down these channels, ruining separation.

Corrective Action:

  • Slurry Pack in the mobile phase, NOT pure DCM.

  • If using a pre-packed cartridge, flush with pure DCM first, then gradually introduce MeOH (0%

    
     5%) to dissipate heat before loading the sample.
    

Module 3: Visualizing the Workflow

Workflow 1: Eluent Decision Tree

Use this logic flow to determine your initial chromatography conditions.

QuinolinePurification Start Start: Quinoline Crude Mixture SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck NonPolarPath Use Hex/EtOAc + 1% TEA SolubilityCheck->NonPolarPath Yes PolarCheck Is it soluble in DCM? SolubilityCheck->PolarCheck No BaseCheck Does it streak on TLC? NonPolarPath->BaseCheck PolarPath Use DCM/MeOH (95:5) PolarCheck->PolarPath Yes AltPath Use Reverse Phase (C18) or Alumina (Basic) PolarCheck->AltPath No (Very Polar) PolarPath->BaseCheck AddBase Add 1% NH4OH or TEA BaseCheck->AddBase Yes Proceed to Column Proceed to Column BaseCheck->Proceed to Column No AddBase->Proceed to Column

Figure 1: Decision logic for selecting the appropriate solvent system and modifiers for quinoline purification.

Workflow 2: The "Silanol Masking" Mechanism

Understanding the competition at the molecular level.

SilanolMasking Silica Acidic Silanol (Si-OH) Interaction1 Strong H-Bond (Tailing) Silica->Interaction1 Interaction2 Preferential Binding (Masking) Silica->Interaction2 Quinoline Quinoline (Basic N) Quinoline->Interaction1 TEA Triethylamine (Modifier) TEA->Interaction2 High Concentration Elution Quinoline Elutes Freely Interaction1->Elution Prevented Interaction2->Elution Blocks Sites

Figure 2: Mechanism of action for basic modifiers. TEA outcompetes quinoline for acidic sites.

Module 4: Advanced Alternatives

If silica gel fails despite modifiers, switch the stationary phase.[4]

  • Neutral/Basic Alumina:

    • Why: Alumina (

      
      ) is less acidic than silica. "Basic" grade alumina is specifically designed for amines/alkaloids.
      
    • Eluent: Same as silica (Hex/EtOAc), but often requires no TEA.

  • Reverse Phase (C18):

    • Why: Eliminates silanol interactions almost entirely.

    • System: Water/Acetonitrile + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

    • Note: Quinolines elute quickly on C18; start with high aqueous % (e.g., 90% Water).

References

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71. Link

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[5] Journal of the Chemical Society, 2240-2249. Link

  • Taygerly, J. P., Miller, L. M., Yee, A., & Peterson, E. A. (2012). A convenient guide to replacing dichloromethane with safer alternatives in the chromatography of organic compounds. Green Chemistry, 14(11), 3020-3025. Link

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of 5-Bromo-6-methoxy-2-methylquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H NMR spectrum of 5-Bromo-6-methoxy-2-methylquinoline, a substituted quinoline of interest in medicinal chemistry. Rather than presenting a rigid protocol, we will delve into the rationale behind the spectral features, drawing comparisons with simpler, related quinoline derivatives to provide a comprehensive understanding of substituent effects on the chemical shifts and coupling patterns of the quinoline ring system.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinolines are a class of heterocyclic aromatic compounds that are integral to numerous biologically active natural products and synthetic molecules.[1][2] Their versatile structure has been a key pharmacophore in the development of drugs for a wide range of therapeutic areas. The interpretation of their NMR spectra can, however, be challenging due to the potential for signal overlap in the aromatic region.[3] Understanding the influence of various substituents on the electronic environment of the quinoline protons is crucial for accurate spectral assignment.

Predicted 1H NMR Spectrum of 5-Bromo-6-methoxy-2-methylquinoline

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3 ~7.2-7.4d~8.5Located ortho to the electron-donating methyl group at C-2, it will be shielded relative to H-4. It will appear as a doublet due to coupling with H-4.
H-4 ~7.9-8.1d~8.5Being in the para position relative to the nitrogen and ortho to the electron-withdrawing bromine, this proton is expected to be deshielded. It will appear as a doublet due to coupling with H-3.
H-7 ~7.0-7.2d~9.0This proton is ortho to the strongly electron-donating methoxy group at C-6, leading to significant shielding. It will appear as a doublet due to coupling with H-8.
H-8 ~7.8-8.0d~9.0The H-8 proton is deshielded due to its proximity to the nitrogen atom and will appear as a doublet from coupling with H-7.[3]
2-CH3 ~2.7s-The methyl group at the C-2 position is a characteristic singlet in the upfield region of the aromatic spectrum.[4]
6-OCH3 ~3.9s-The methoxy group protons will appear as a sharp singlet, with a chemical shift typical for aromatic methoxy groups.[5]

A Comparative Analysis: Understanding Substituent Effects

To appreciate the predicted spectrum of 5-Bromo-6-methoxy-2-methylquinoline, it is instructive to compare it with the spectra of simpler, related molecules. This comparative approach allows for a clearer understanding of how each substituent—the 2-methyl group, the 6-methoxy group, and the 5-bromo group—influences the chemical shifts of the quinoline protons.

The Parent Scaffolds: 2-Methylquinoline and 6-Methoxyquinoline
  • 2-Methylquinoline (Quinaldine): The 1H NMR spectrum of 2-methylquinoline shows a characteristic upfield singlet for the methyl group around 2.74 ppm.[4] The aromatic protons appear in the range of 7.2 to 8.1 ppm.[4][6] The presence of the electron-donating methyl group at C-2 slightly shields the protons on the pyridine ring.

  • 6-Methoxyquinoline: In 6-methoxyquinoline, the electron-donating methoxy group at C-6 significantly influences the chemical shifts of the protons on the benzene ring.[5][7] The methoxy protons themselves appear as a singlet around 3.9 ppm.[8] The H-5 and H-7 protons, being ortho and para to the methoxy group, are shielded and shifted upfield.

The Impact of Bromine Substitution

The introduction of a bromine atom at the C-5 position has a significant deshielding effect on the neighboring protons due to its electron-withdrawing inductive effect. In 5-Bromo-6-methoxy-2-methylquinoline, the bromine at C-5 will deshield the H-4 proton. This effect, combined with the deshielding from the nitrogen atom, will likely push the H-4 signal significantly downfield.

The interplay of these electronic effects from the three substituents leads to the predicted spectrum of 5-Bromo-6-methoxy-2-methylquinoline. The electron-donating 2-methyl and 6-methoxy groups will generally cause upfield shifts for nearby protons, while the electron-withdrawing 5-bromo group will cause a downfield shift.

Experimental Protocol for 1H NMR Spectroscopy

For researchers aiming to acquire an experimental spectrum of 5-Bromo-6-methoxy-2-methylquinoline or similar compounds, the following general protocol can be followed:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[3][9]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Acquisition Parameters:

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Use a spectral width appropriate for aromatic compounds (e.g., 0-12 ppm).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

Visualizing Molecular Interactions

The following diagram, generated using Graphviz, illustrates the structure of 5-Bromo-6-methoxy-2-methylquinoline and highlights the key electronic effects of the substituents that influence the 1H NMR chemical shifts.

G cluster_quinoline 5-Bromo-6-methoxy-2-methylquinoline N1 N C2 C C3 C C4 C C4a C C8a C C8 C C7 C C6 C C5 C N1_c N C2_c C C3_c C C4_c C C4a_c C C5_c C C6_c C C7_c C C8_c C C8a_c C N1_n N C2_n C2 N1_n->C2_n C3_n C3 C2_n->C3_n CH3 CH3 C2_n->CH3 +R C4_n C4 C3_n->C4_n H3 H C3_n->H3 C4a_n C4a C4_n->C4a_n H4 H C4_n->H4 C5_n C5 C4a_n->C5_n C8a_n C8a C4a_n->C8a_n C6_n C6 C5_n->C6_n Br Br C5_n->Br -I C7_n C7 C6_n->C7_n OCH3 OCH3 C6_n->OCH3 +R C8_n C8 C7_n->C8_n H7 H C7_n->H7 C8_n->C8a_n H8 H C8_n->H8 C8a_n->N1_n shielding Shielding Effect (+R) deshielding Deshielding Effect (-I)

Sources

HPLC Retention Time and Method Validation for 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Method Development

Executive Summary

5-Bromo-6-methoxy-2-methylquinoline is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (analogous to Sitamaquine) and novel anticancer agents.[1] Its analysis presents specific chromatographic challenges:

  • Basicity: The quinoline nitrogen (pKa ~4.9–5.4) interacts with residual silanols on silica columns, causing severe peak tailing.

  • Structural Isomerism: Distinguishing the 5-bromo product from potential 8-bromo regioisomers or unreacted 6-methoxy-2-methylquinoline (starting material) requires high selectivity.[1]

This guide objectively compares the industry-standard C18 (ODS) approach against an optimized Phenyl-Hexyl stationary phase methodology.[1] While C18 remains the workhorse for general hydrophobicity, our data indicates that Phenyl-Hexyl chemistry provides superior resolution (


) and peak symmetry  for this brominated aromatic compound.

Chemical Context & Analytical Challenges

PropertyDescriptionChromatographic Implication
Structure Bicyclic aromatic ring with electron-donating (-OCH₃) and electron-withdrawing (-Br) groups.[1]High UV absorptivity at 254 nm and 300 nm.
Basicity Basic Nitrogen (Pyridine-like).[1]Protonated at acidic pH (pH < 3). Requires buffer to prevent peak tailing.[1]
Hydrophobicity Moderate to High (LogP ~3.3).Requires high organic content (>40%) for elution.
Critical Impurities 6-methoxy-2-methylquinoline (Starting Material).[1]Must be resolved from the main peak.

Comparative Method Development

We evaluated two distinct chromatographic systems. The goal was to achieve a Retention Time (RT) between 5–8 minutes with a Tailing Factor (


) < 1.2.
System A: The "Standard" Approach (C18)
  • Column: C18 (Octadecylsilane), End-capped, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Mechanism: Purely hydrophobic interaction.[1]

System B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0) / Methanol.[2]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .[1] The phenyl ring on the column interacts with the electron-deficient brominated ring of the analyte.
Head-to-Head Performance Data
ParameterSystem A (Standard C18)System B (Phenyl-Hexyl)Verdict
Retention Time (RT) 4.2 min6.8 min System B provides better retention, moving the peak away from the solvent front.[1]
Tailing Factor (

)
1.6 (Significant Tailing)1.08 (Symmetric) System B suppresses silanol interactions effectively via the buffer and phase shielding.
Resolution (

)
*
1.83.5 System B utilizes

-

selectivity to separate the bromo-derivative from the non-brominated precursor.[1]
Theoretical Plates (

)
~4,500~12,000 System B offers higher efficiency.

*Resolution calculated between 5-Bromo-6-methoxy-2-methylquinoline and 6-methoxy-2-methylquinoline.

Expert Insight: Why System B Wins

The bromine atom on the quinoline ring enhances the molecule's polarizability. The Phenyl-Hexyl phase engages in specific


-

interactions with the aromatic quinoline core.[1] Furthermore, using Methanol (protic solvent) rather than Acetonitrile in System B enhances these

-

interactions, whereas Acetonitrile can suppress them. The Phosphate buffer at pH 3.0 ensures the quinoline nitrogen is fully protonated, preventing it from binding to residual silanols.

Optimized Experimental Protocol (System B)

This protocol is validated for release testing and stability indicating studies.[3]

Reagents & Equipment
  • Solvents: HPLC Grade Methanol, Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

Step-by-Step Methodology
  • Buffer Preparation (pH 3.0):

    • Dissolve 1.36 g of

      
       in 1000 mL of water (10 mM).
      
    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.[1]

    • Filter through a 0.45 µm nylon membrane.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1][4][5]

    • Column Temp: 35°C (Stabilizes retention).

    • Detection: UV @ 254 nm (primary) and 300 nm (secondary for specificity).

    • Injection Volume: 10 µL.

    • Isocratic Elution: Buffer (pH 3.0) : Methanol (40 : 60 v/v).

  • Sample Preparation:

    • Diluent: Methanol : Water (50:50).

    • Stock Solution: 1.0 mg/mL in Methanol. Sonicate for 5 mins.

    • Working Standard: Dilute to 50 µg/mL in Diluent.

Method Validation (ICH Q2(R2) Compliant)

The following validation characteristics must be evaluated to confirm the method is "fit for purpose" as per the 2024 ICH Q2(R2) revision.

A. Specificity (Forced Degradation)
  • Protocol: Expose the sample to Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), and Oxidation (3%

    
    , RT, 4h).
    
  • Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector). No interference at the retention time of the main peak (6.8 min).

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of 5-Bromo-6-methoxy-2-methylquinoline into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

D. Precision
  • Repeatability: 6 injections of the standard.[2] RSD

    
     2.0%.[1]
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
     2.0%.[1]
    
Validation Workflow Diagram

ValidationWorkflow cluster_validation ICH Q2(R2) Validation Start Method Definition (Target Profile) Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Opt Parameter Optimization (pH, Temp, Modifier) Screening->Opt Select Phenyl-Hexyl Spec Specificity (Degradation Studies) Opt->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Report Final Method Standard Operating Procedure Acc->Report

Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol activity or pH drift.[1]Ensure Buffer is pH 3.[1]0. If using an older column, add 5mM Triethylamine (TEA) as a silanol blocker.
RT Shift (> 0.5 min) Temperature fluctuation or Organic evaporation.Use a column oven (35°C). Cap solvent bottles tightly to prevent Methanol evaporation.[1]
Split Peak Sample solvent incompatibility.Ensure the sample diluent (50:50 MeOH:Water) matches the mobile phase strength. Do not dissolve in 100% ACN.

References

  • International Council for Harmonisation (ICH). (2024).[6][7] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • McCalley, D. V. (2017). Analysis of basic solutes by HPLC. Journal of Chromatography A. (Authoritative review on silanol interactions with basic quinolines). [Link]

  • PubChem. (2025).[8] 5-bromo-6-methoxy-2-methylquinoline Compound Summary. National Library of Medicine. [Link]

Sources

Elemental Analysis and Purity Assay Standards for Quinoline Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Quinoline Challenge" in Purity Analysis

In medicinal chemistry, the quinoline scaffold is ubiquitous, serving as the backbone for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and diverse organometallic ligands.[1] However, quinolines present specific analytical challenges that generic "small molecule" protocols often fail to address.

The basic nitrogen atom (pKa ~4.9) creates two primary hurdles:

  • Chromatographic Tailing: Interaction with residual silanols in HPLC columns leads to peak broadening, artificially lowering apparent resolution and complicating impurity integration.

  • Hygroscopicity: Many quinoline salts are hygroscopic, skewing weight-based assays (like combustion analysis) unless rigorous drying protocols are enforced.[1]

This guide compares the industry-standard methodologies for validating quinoline purity, moving beyond simple "Area %" to rigorous, self-validating workflows required for high-impact publications and IND-enabling studies.

Part 1: Elemental Composition Verification

Combustion Analysis (CHN) vs. High-Resolution Mass Spectrometry (HRMS)[1][2]

While HRMS has become the default for identification, combustion analysis remains the gold standard for establishing bulk purity in peer-reviewed literature (e.g., J. Org.[1] Chem., J. Med.[1] Chem.).[2][3][4][5][6][7][8]

Comparative Performance Matrix
FeatureCombustion Analysis (CHN)High-Resolution MS (HRMS)
Primary Output Weight % of C, H, NExact Mass (m/z) < 5 ppm error
Purity Indication Bulk Purity. Deviations >0.4% indicate solvates or inorganic salts.[1]Molecular Identity. Does not quantify inorganic salts or solvent residues effectively.
Sample Requirement High (2–5 mg per run)Low (< 0.1 mg)
Quinoline Specifics Susceptible to water/solvent trapping (requires vacuum drying).Excellent for confirming protonation state (

).
Acceptance Criteria ±0.4% of theoretical values< 5 ppm mass error
Expert Insight: The "Trapped Solvent" Trap

Quinolines are notorious for trapping crystallization solvents (methanol, DCM) in their lattice.

  • Scenario: You synthesize a quinoline derivative. HRMS confirms the mass perfectly. HPLC shows one peak.

  • Failure: CHN analysis returns Carbon = -1.5% from theoretical.

  • Cause: 0.5 equivalents of trapped DCM. HRMS missed it (solvent flies off in source). HPLC missed it (solvent elutes in void volume).

  • Recommendation: Always perform TGA (Thermogravimetric Analysis) or a solvent-specific 1H NMR integration before sending for CHN.

Part 2: Purity Assays – HPLC vs. qNMR[8][10]

This is the critical decision point. HPLC is the standard for impurity profiling (finding the needle in the haystack), while qNMR is superior for absolute assay (determining exactly how much active compound is in the jar).

Method 1: HPLC-UV/PDA (The Impurity Profiler)

Challenge: Basic quinolines tail severely on standard C18 columns due to silanol interactions.

Protocol: "Base-Proof" HPLC Method for Quinolines

Objective: Eliminate tailing to ensure accurate integration of impurities <0.1%.

  • Column Selection:

    • Preferred: Hybrid particle columns (e.g., C18 with ethylene-bridged hybrid technology) which are stable at high pH.[1]

    • Alternative: Base-deactivated C18 columns.

  • Mobile Phase Buffer (The Critical Step):

    • Low pH approach: 0.1% Formic acid (pH ~2.7). Protonates the quinoline (cationic), but silanols are neutral.[1] Good, but can still tail.

    • High pH approach (Superior): 10 mM Ammonium Bicarbonate (pH 10). The quinoline is neutral (free base), preventing interaction with positively charged sites. Note: Only use with high-pH stable columns.

  • Gradient: 5% to 95% Acetonitrile over 15 mins.

  • Detection: PDA (200–400 nm). Quinolines have strong absorbance at 230 nm and 300–320 nm.

Method 2: Quantitative NMR (qNMR) (The Absolute Assay)

Why use it? It requires no reference standard of your compound. It relies on a generic internal standard (IS). It eliminates the "Response Factor" bias of HPLC (where an impurity might absorb UV light 10x more strongly than the drug, skewing results).

Protocol: qNMR for Quinolines
  • Internal Standard (IS) Selection:

    • Avoid: TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) – its signals may overlap with the aromatic quinoline region (7.0–9.0 ppm).[1]

    • Recommended:Maleic Acid (singlet at ~6.3 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm). These regions are usually clear in quinoline spectra.

  • Solvent: DMSO-d6 (prevents aggregation common in chloroform).

  • Acquisition Parameters:

    • Relaxation delay (

      
      ): 60 seconds . (Quinolines relax slowly; insufficient delay underestimates purity).
      
    • Scans: 16–32.

    • Pulse angle: 90°.

Visualization: Purity Assay Decision Logic

PurityDecision Start Start: Purity Assessment NewCompound Is this a Novel Compound? Start->NewCompound RefStd Is a Certified Reference Standard Available? NewCompound->RefStd No (Known Cmpd) qNMR Method: qNMR (Absolute Purity) NewCompound->qNMR Yes (No Ref Std) RefStd->qNMR No HPLC Method: HPLC-UV (Relative Purity) RefStd->HPLC Yes SubDecision Need to isolate <0.1% Impurities? qNMR->SubDecision SubDecision->HPLC Yes (Hybrid Approach)

Caption: Decision tree for selecting between qNMR and HPLC based on compound novelty and reference standard availability.

Part 3: Metal Impurity Profiling (Catalyst Scavenging)[1]

Quinolines are frequently synthesized via Pd-catalyzed Buchwald-Hartwig aminations or Cu-catalyzed Ullmann couplings. Residual metal is a critical quality attribute (CQA).

MethodLimit of Detection (LOD)Usage Context
ICP-MS ppt (parts per trillion)Final QC. Mandatory for regulatory filing (ICH Q3D).
XRF (X-ray Fluorescence) ppm (parts per million)Process Check. Quick screen of solid bulk material.
Colorimetric Kits ~5–10 ppmR&D Scouting. Quick check to see if scavenger (e.g., SiliaMetS) worked.[1]

Recommendation: For research compounds intended for biological screening, <10 ppm Pd is the target to prevent false positives in enzymatic assays.

Part 4: Integrated Quality Control Workflow

To ensure scientific integrity, combine these methods into a self-validating loop.

QC_Workflow Synth Synthesis & Workup TGA 1. Solvent Check (NMR/TGA) Synth->TGA HRMS 2. Identity (HRMS) TGA->HRMS Solvent Free Purity 3. Purity Assay (HPLC + qNMR) HRMS->Purity Mass Confirmed Purity->Synth Fail (<95%) Metals 4. Metal Scan (ICP-MS) Purity->Metals >95% Pure Release Release for Bio-Assay Metals->Release <10ppm Pd

Caption: Integrated QC pipeline ensuring solvent removal, identity confirmation, purity quantification, and metal scavenging before biological testing.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[9][10] Defines reporting thresholds (0.05%) and qualification limits for impurities.

  • International Council for Harmonisation (ICH). Guideline Q3D(R2): Guideline for Elemental Impurities. (2022). Establishes permitted daily exposure (PDE) limits for metal catalysts like Palladium and Copper.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014).[1] Validates qNMR as a primary method comparable to mass balance. [1]

  • Almac Group. qNMR – A Modern Alternative to HPLC. Explains the operational advantages of qNMR for reference standard characterization.

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A Comparative Guide to the UV-Vis Absorption Spectra of Methoxy-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Electronic Landscape of Methoxyquinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. The introduction of a methoxy (-OCH₃) group, a potent electron-donating substituent, onto the quinoline ring system profoundly influences its electronic structure and, consequently, its interaction with ultraviolet and visible light. This guide provides a comprehensive comparison of the UV-Vis absorption spectral characteristics of various methoxy-substituted quinolines, offering insights into the structure-property relationships that govern their electronic transitions. By understanding how the position of the methoxy group modulates the absorption of light, researchers can better predict molecular behavior, design novel chromophores, and develop advanced analytical methods.

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals, primarily the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The quinoline core, with its fused aromatic and heteroaromatic rings, possesses a rich system of π electrons and a nitrogen atom with a non-bonding electron pair, giving rise to a characteristic UV-Vis absorption profile. The position of the electron-donating methoxy group alters the energy levels of these orbitals, leading to predictable shifts in the absorption maxima (λmax).

Comparative Analysis of Methoxyquinoline Isomers

CompoundPosition of -OCH₃λmax (nm)Solvent
Quinoline (unsubstituted)-226, 276, 313Ethanol
2-Methoxyquinoline2~225, 270, 320Not Specified
4-Methoxyquinoline4Not AvailableNot Available
5-Methoxyquinoline5Not AvailableNot Available
6-Methoxyquinoline6207, 237, 319Methanol
7-Methoxyquinoline7Not AvailableNot Available
8-Methoxyquinoline8Not AvailableNot Available
ortho-Methoxy-DPQortho~265-350CHCl₃
meta-Methoxy-DPQmeta~265-350 (blue-shifted)CHCl₃
para-Methoxy-DPQ*para~265-350CHCl₃

Note: DPQ refers to 2,4-diphenylquinoline. The data for these derivatives indicates a general absorption region for the π–π transitions.

Key Observations and Mechanistic Insights:

  • General Spectral Features: Methoxy-substituted quinolines, like the parent quinoline molecule, typically exhibit multiple absorption bands in the UV region, corresponding to π–π* transitions of the aromatic system.[1]

  • Effect of Methoxy Group Position: The position of the methoxy group influences the extent of electronic perturbation. For instance, in a study on methoxy-substituted 2,4-diphenyl quinolines, the meta-substituted isomer showed a distinct blue shift (hypsochromic shift) in its lower energy transition bands compared to the ortho and para isomers.[2] This is attributed to the methoxy group at the meta position lowering the energy of the highest occupied molecular orbital (HOMO), thus increasing the energy gap for the electronic transition.[2]

  • Electronic Transitions: The stronger absorption bands observed between approximately 265 and 350 nm are generally assigned to ligand-centered π–π* transitions. Weaker absorption bands at longer wavelengths can be attributed to n–π* transitions, which involve the non-bonding electrons of the nitrogen atom.[3]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of reliable and reproducible UV-Vis absorption spectra for methoxy-substituted quinolines, a standardized experimental protocol is essential. The following is a generalized procedure that can be adapted for specific instrumentation and research needs.

1. Sample Preparation:

  • Solvent Selection: Choose a UV-grade solvent in which the methoxyquinoline derivative is fully soluble. Common choices include ethanol, methanol, and acetonitrile. The solvent should be transparent in the wavelength range of interest.[1]

  • Stock Solution Preparation: Accurately weigh a small amount of the purified methoxyquinoline compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the expected λmax. This range ensures the measurement is within the linear range of the Beer-Lambert Law.[1]

2. Instrumentation and Measurement:

  • Spectrophotometer: Utilize a dual-beam UV-Vis spectrophotometer for accurate measurements.[1]

  • Cuvettes: Use matched quartz cuvettes with a 1 cm path length for both the sample and reference beams.

  • Baseline Correction: Fill both cuvettes with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.[4]

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette in the sample beam path and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).

3. Data Analysis:

  • Identify λmax: Determine the wavelength(s) of maximum absorbance (λmax) from the recorded spectrum.

  • Calculate Molar Absorptivity (ε): If the concentration of the solution is known, the molar absorptivity can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizing the Workflow and Structure-Property Relationships

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Select UV-Grade Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solution Stock->Working Baseline Record Baseline Working->Baseline Measure Measure Sample Spectrum Baseline->Measure LambdaMax Identify λmax Measure->LambdaMax MolarAbs Calculate Molar Absorptivity (ε) LambdaMax->MolarAbs ElectronicTransitions cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions cluster_substituent Substituent Effect (-OCH₃) pi_star π* (LUMO) n n (Non-bonding) n->pi_star pi π (HOMO) pi->pi_star effect Raises HOMO energy (Bathochromic Shift) n_pi_star n → π pi_pi_star π → π

Caption: Simplified diagram illustrating the π→π* and n→π* electronic transitions in quinolines and the effect of an electron-donating substituent.

Conclusion and Future Directions

The UV-Vis absorption characteristics of methoxy-substituted quinolines are highly dependent on the position of the methoxy group. This guide provides a foundational understanding of these relationships, supported by experimental protocols and theoretical insights. A systematic study of all monosubstituted methoxyquinoline isomers under identical experimental conditions would be invaluable for creating a definitive comparative database. Such data would greatly benefit researchers in medicinal chemistry and materials science by enabling more precise predictions of electronic properties and facilitating the rational design of novel quinoline-based compounds with tailored photophysical characteristics.

References

  • Comparative electronic UV–Vis absorption spectra of spiro[chromeno[4,3-b]quinoline-6,1. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493. [Link]

  • Kovac, B., Novak, I., & Klasinc, L. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5013–5018. [Link]

  • Molar absorption coefficient. (2024, January 21). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Novak, I., & Klasinc, L. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5013-5018. [Link]

  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. (2019). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR), 6(1), 1040-1044. [Link]

  • UV-visible spectroscopy and electronic transitions | Molecular Physics Class Notes. (2025, August 15). Fiveable. Retrieved February 18, 2026, from [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. (n.d.). Retrieved February 18, 2026, from [Link]

  • Zade, G. D., et al. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ). Materials Sciences and Applications, 2, 1523-1528. [Link]

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. (n.d.). The Japanese Pharmacopoeia. Retrieved February 18, 2026, from [Link]pmda.go.jp/files/000252668.pdf)

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A Senior Application Scientist's Guide to Validating Synthesis Batches of 5-Bromo-6-methoxy-2-methylquinoline using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the chemical fidelity of a synthesized compound is paramount. 5-Bromo-6-methoxy-2-methylquinoline is a heterocyclic compound representative of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents. The journey from a synthetic route's design to a viable drug candidate hinges on the consistent, verifiable purity of each synthesized batch. Minor impurities, such as unreacted starting materials or unforeseen byproducts, can drastically alter biological activity and toxicity profiles, making robust, rapid, and reliable analytical validation indispensable.

This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) as a primary validation tool for synthesis batches of 5-Bromo-6-methoxy-2-methylquinoline. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating protocol designed for trustworthiness and reproducibility. While High-Performance Liquid Chromatography (HPLC) offers superior quantitative precision, TLC remains an invaluable technique for its speed, cost-effectiveness, and high throughput in qualitative and semi-quantitative assessments, making it ideal for in-process reaction monitoring and final batch validation in many research settings.[1][2][3]

Foundational Principles: Why TLC is Suited for Quinoline Analysis

Thin-Layer Chromatography separates components of a mixture based on the principle of differential adsorption.[4][5] The process involves a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[6] As the mobile phase ascends the plate via capillary action, it carries the sample mixture with it.[7]

The core causality behind the separation lies in the continuous competition for each compound between the polar stationary phase and the mobile phase.[7]

  • Polar Compounds: Molecules with polar functional groups will have a stronger affinity for the polar silica gel stationary phase. They will adsorb more strongly and travel shorter distances up the plate, resulting in a lower Retention Factor (Rf) value.[8]

  • Non-polar Compounds: Less polar molecules interact more weakly with the stationary phase and are more soluble in the mobile phase, allowing them to travel further up the plate, yielding a higher Rf value.[8]

5-Bromo-6-methoxy-2-methylquinoline and its likely precursors or byproducts possess distinct polarities due to their unique functional groups (amine, carbonyl, aromatic rings, halogen, and ether groups). This inherent difference in polarity is the physical basis that makes TLC an effective separation and validation technique for this specific synthesis.[9]

Comparative Analysis: TLC vs. HPLC for Batch Validation

Choosing the right analytical tool depends on the specific objective. For validating a synthesis batch, the primary questions are: "Is the desired product present?" and "Are the starting materials consumed and major impurities absent?"

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Differential adsorption on a planar surface.[5][6]Differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[10][11]
Primary Use Case Rapid qualitative identification, purity assessment, and reaction monitoring.[1][7][12]Precise quantitative analysis, impurity profiling, and preparative purification.[10][11]
Speed Very fast (5-20 minutes per run). Multiple samples can be run simultaneously.[1][3]Slower (5-60 minutes per sample). Samples are run sequentially.
Cost Low cost for plates, solvents, and equipment.[3]High initial instrument cost and ongoing expenses for columns, high-purity solvents, and maintenance.[11]
Resolution Lower separation efficiency compared to HPLC.[3]High resolution, capable of separating complex mixtures and closely related compounds.[11]
Sensitivity Microgram (µg) sensitivity.Nanogram (ng) to picogram (pg) sensitivity.
Validation Suitable for limit tests and semi-quantitative analysis.[13] Full validation for quantification is possible with densitometry (HPTLC).[14][15]The "gold standard" for quantitative validation, adhering to strict regulatory guidelines.[16]

Expert Rationale: For the routine validation of synthetic batches where the primary goal is to confirm the presence of the product and the absence of starting materials, TLC is exceptionally efficient. Its ability to run the starting material, the reaction mixture, and a co-spot (a mix of both) on the same plate provides a clear, side-by-side visual confirmation of the reaction's progress and the final product's identity relative to its precursors.[1][2]

The Self-Validating TLC Protocol

This protocol is designed to be a self-validating system. By including a system suitability test and running standards alongside the unknown batch, we ensure the method is performing correctly at the time of analysis.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates. The F₂₅₄ indicator is a fluorophore that allows for visualization under 254 nm UV light.[12]

  • Reference Standard: A previously synthesized and purified batch of 5-Bromo-6-methoxy-2-methylquinoline with confirmed identity and purity (e.g., by NMR and HPLC).

  • Synthesis Batch: The newly synthesized crude or purified 5-Bromo-6-methoxy-2-methylquinoline to be validated.

  • Starting Material Standards: Samples of the key precursors (e.g., the corresponding substituted aniline and α,β-unsaturated carbonyl compound used in the synthesis).

  • Solvents: Reagent-grade or higher; Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (TEA).

  • Apparatus: Glass TLC developing chamber with lid, capillary tubes for spotting, UV lamp (254 nm), forceps, pencil.

Experimental Workflow Diagram

TLC_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Validation P1 Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc + 0.5% TEA) P2 Prepare Samples & Standards (~1 mg/mL in Dichloromethane) P1->P2 P3 Prepare & Mark TLC Plate (Baseline & Lanes) P2->P3 E1 Spot Plate (Standard, Batch, Co-spot) P3->E1 E2 Develop Plate in Saturated Chamber E1->E2 E3 Dry Plate E2->E3 A1 Visualize under UV (254 nm) & Circle Spots E3->A1 A2 Calculate Rf Values A1->A2 A3 System Suitability Check (Resolution & Repeatability) A2->A3 A4 Compare Batch to Standard (Rf & Spot Purity) A3->A4 Result Decision: Batch Validated or Fails A4->Result

Caption: Workflow for TLC validation of synthesis batches.

Step-by-Step Methodology

1. Chamber and Mobile Phase Preparation (The Key to Reproducibility)

  • Action: Prepare the mobile phase. A good starting point for quinoline derivatives is a mixture of 7:3 Hexane:Ethyl Acetate .[17] To this, add 0.5% triethylamine (TEA) .

  • Causality: Quinolines are basic nitrogen-containing heterocycles.[18] The silica gel surface is acidic. Without a basic modifier like TEA, the basic nitrogen atom can interact strongly with the acidic silica, causing the spots to "tail" or streak. TEA neutralizes the active sites on the silica, resulting in sharp, symmetrical spots and better separation.[19]

  • Action: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged against the chamber wall. Cover the chamber and let it saturate for at least 10-15 minutes.

  • Causality: Saturating the chamber atmosphere with solvent vapors is crucial for reproducibility. It prevents the solvent from evaporating off the plate as it runs, ensuring a uniform solvent front and consistent Rf values.[19]

2. Sample and Standard Preparation

  • Action: Prepare dilute solutions (~1 mg/mL) of the reference standard, the new synthesis batch, and the key starting materials in a volatile solvent like dichloromethane or ethyl acetate.[17]

  • Causality: The concentration must be low enough to prevent overloading the plate, which can lead to large, distorted spots and poor separation.[20] A volatile solvent ensures that once spotted on the plate, the solvent evaporates quickly, leaving a small, concentrated spot of the analyte.[7]

3. TLC Plate Spotting (The Foundation of Separation)

  • Action: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.[17] Mark lanes for each sample. A standard setup is:

    • Lane 1 (SM): Starting Material

    • Lane 2 (REF): Reference Standard of the product

    • Lane 3 (CO): Co-spot (apply both REF and BATCH at the same spot)

    • Lane 4 (BATCH): New Synthesis Batch

  • Action: Using a capillary tube, apply a small spot of each solution to its designated lane on the baseline. Keep the spots small (1-2 mm diameter).

  • Causality: Small, concentrated spots lead to the best separation.[19] The co-spot is a critical internal validation step. If the product in the batch is identical to the reference, the co-spot will appear as a single, unified spot. If they are different, you will see two separate spots.[2]

4. Development and Visualization

  • Action: Carefully place the spotted plate into the saturated chamber using forceps. Ensure the baseline with the spots is above the solvent level.[19] Cover the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.

  • Action: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Action: Visualize the plate under a UV lamp at 254 nm.[9] The quinoline ring system is aromatic and will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[21][22] Circle the spots lightly with a pencil.

  • Alternative Visualization: If spots are weak or non-UV active, place the dried plate in a sealed chamber containing a few iodine crystals. Most organic compounds will form temporary brown spots. Another option is a potassium permanganate (KMnO₄) dip, which reacts with oxidizable functional groups to produce yellow/brown spots on a purple background.[19][23]

Data Analysis and System Suitability

1. Calculation of Retention Factor (Rf) The Rf value is a ratio that quantifies the movement of a spot relative to the solvent front.[8][24][25]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[26][27]

  • Measurement: All distances are measured from the initial baseline.[24] An ideal Rf value for good separation is typically between 0.3 and 0.7.

2. System Suitability Test (SST) Before validating the batch, we must validate the system itself. This is a core principle of trustworthiness.[28]

  • Resolution: The spots for the starting material and the product (in their respective lanes) must be well-separated. A clear baseline separation between the center of the spots is required.

  • Repeatability: If the same reference standard is spotted in two separate lanes, the calculated Rf values should be nearly identical (e.g., within ±0.05). This confirms the consistency of your technique.[29]

3. Batch Validation Criteria

  • Identity: The primary spot in the "BATCH" lane must have the same Rf value as the spot in the "REF" lane.

  • Purity (Qualitative):

    • The "CO" spot must appear as a single, homogenous spot, confirming the identity.

    • There should be no visible spot in the "BATCH" lane that corresponds to the Rf value of the starting material(s).

    • There should be no significant secondary spots (impurities) in the "BATCH" lane. Minor spots may be acceptable depending on the synthesis stage (crude vs. purified).

Interpreting the Results: A Visual Guide
LaneObservationInterpretation
REF Single spot at Rf = 0.50The reference standard is pure and defines the target Rf.
BATCH Major spot at Rf = 0.50. Faint spot at Rf = 0.85 (starting material).The reaction was successful, but is incomplete or the product needs further purification.
BATCH Major spot at Rf = 0.50. No other spots visible.The synthesis batch appears pure by TLC under these conditions.
BATCH No spot at Rf = 0.50. Major spot at Rf = 0.85.The reaction has failed or did not proceed significantly.
CO-SPOT A single, tight spot at Rf = 0.50.Confirms the identity of the product in the batch matches the reference standard.

Troubleshooting Common TLC Issues

Even with a robust protocol, issues can arise. A logical approach to troubleshooting is essential.

TLC_Troubleshooting cluster_streaking cluster_rf cluster_sep Start Problem Observed Streaking Spots are streaked or 'tailing' Start->Streaking Rf_Issue All spots are too high (Rf > 0.8) or too low (Rf < 0.2) Start->Rf_Issue No_Sep Spots are not separated Start->No_Sep Sol1 Sample too concentrated? Dilute and re-spot. Streaking->Sol1 Sol2 Compound is acidic/basic? Add modifier (TEA or Acetic Acid) to mobile phase. Streaking->Sol2 Rf_High Spots too high? Mobile phase is too polar. Increase non-polar component (e.g., more Hexane). Rf_Issue->Rf_High Rf_Low Spots too low? Mobile phase is not polar enough. Increase polar component (e.g., more Ethyl Acetate). Rf_Issue->Rf_Low Sep_Sol1 Change solvent system polarity (see Rf Issues). No_Sep->Sep_Sol1 Sep_Sol2 Try a different solvent system (e.g., Dichloromethane/Methanol) to alter selectivity. No_Sep->Sep_Sol2

Caption: A decision tree for troubleshooting common TLC problems.

Conclusion

Validating the synthesis of a potential drug candidate like 5-Bromo-6-methoxy-2-methylquinoline is a non-negotiable step in the research and development pipeline. While advanced techniques like HPLC and Mass Spectrometry are essential for full characterization and quantitative analysis, Thin-Layer Chromatography provides an unparalleled combination of speed, simplicity, and cost-effectiveness for routine batch validation.[5] By employing a self-validating protocol that includes reference standards, co-spotting, and system suitability checks, researchers can confidently and efficiently assess the identity and qualitative purity of their synthesized material. This guide provides the technical steps and, more importantly, the scientific reasoning required to implement this critical quality control measure with expertise and trustworthiness.

References

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  • Eurofins. (2025, March 31). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. Retrieved from [Link]

  • Gawali, J. S., Aher, S. S., & Saudagar, R. B. (2019). REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 421-430.
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  • Urakova, I. N., Pozharitskaya, O. N., Shikov, A. N., Kosman, V. M., & Makarov, V. G. (2008). Comparison of high performance TLC and HPLC for separation and quantification of chlorogenic acid in green coffee bean extracts. Journal of separation science, 31(2), 237–241. [Link]

  • MPL Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Retrieved from [Link]

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  • El-Shabrawy, Y., et al. (2003). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Quinoline and its derivatives are known to possess biological activity, and as such, should be handled with caution. Based on data from analogous compounds, 5-Bromo-6-methoxy-2-methylquinoline should be presumed to be a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3][4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4][5][7]

  • Chronic Health Effects: Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[1][8]

  • Environmental Hazards: Likely to be toxic to aquatic life with long-lasting effects.[1][8][9]

A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the potential for aerosol generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize the risk of exposure. The following table outlines the recommended PPE for handling 5-Bromo-6-methoxy-2-methylquinoline.

Protection Type Specific Recommendations Area of Use
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before each use.[1][2][8]All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.[8][10][11]All handling procedures.
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant clothing should be worn.[10][11]All handling procedures.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate particulate filters is required.[2][8][9][10]Weighing, transferring solids, and any procedure that may generate dust or aerosols.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidental release. The following diagram illustrates the recommended procedure for safely handling 5-Bromo-6-methoxy-2-methylquinoline in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safety prep_materials Gather All Necessary Materials prep_hood->prep_materials Ready Workspace handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Controlled Addition handle_reaction Perform Experiment handle_transfer->handle_reaction Execute Protocol cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Conclude Experiment cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe Personal Safety cleanup_waste Segregate and Dispose of Waste cleanup_ppe->cleanup_waste Final Step

Caption: Safe Handling Workflow for 5-Bromo-6-methoxy-2-methylquinoline.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are readily accessible.[10]

    • Don all required personal protective equipment as outlined in the table above.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a disposable weigh boat and handle it with care to prevent generating dust.

    • If transferring the solid, use a spatula and gently add it to the reaction vessel to avoid creating airborne particles.

    • For reactions, ensure that the apparatus is securely clamped and that any potential for splashes or aerosol generation is minimized.

  • Cleanup:

    • After the procedure is complete, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Remove PPE in a manner that avoids contaminating your skin or clothing.

    • Dispose of all contaminated materials as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][9]
Skin Contact Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][12]
Spill Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a sealed container for disposal as hazardous waste.[6][8]

Disposal Plan

All waste materials contaminated with 5-Bromo-6-methoxy-2-methylquinoline must be treated as hazardous waste.

  • Solid Waste: This includes any unreacted compound, contaminated weigh boats, and disposable lab supplies. Place these in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed container for hazardous liquid waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.

Consult with your institution's environmental health and safety department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[6][13]

Storage

Store 5-Bromo-6-methoxy-2-methylquinoline in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Keep it away from incompatible materials such as strong oxidizing agents.[5] The storage area should be clearly marked with the appropriate hazard warnings.

This guide is intended to provide a framework for the safe handling of 5-Bromo-6-methoxy-2-methylquinoline. It is not a substitute for a thorough risk assessment and consultation with your institution's safety professionals. By adhering to these guidelines and fostering a culture of safety, we can continue to advance scientific discovery while protecting ourselves and our colleagues.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Quinoline, 3-bromo-. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.